4-(4-acetylphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-acetylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBQNVDCQVGALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400765 | |
| Record name | 4-(4-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114691-92-8 | |
| Record name | 4-(4-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-acetylphenyl)benzoic acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-acetylphenyl)benzoic acid, a biphenyl derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features, comprising a carboxylic acid and a ketone functional group, offer versatile opportunities for chemical modification, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its role as a precursor to novel therapeutic agents.
Chemical Structure and Properties
This compound is an organic compound with the systematic IUPAC name this compound. It consists of two phenyl rings linked together, with a carboxylic acid group and an acetyl group at the para positions of the respective rings.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 208-210 °C | |
| Boiling Point | ~251.61 °C | |
| Solubility | Soluble in DMSO and methanol | |
| pKa | 3.70 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available, characteristic peaks for aromatic protons and methyl protons of the acetyl group. | [2] |
| ¹³C NMR | Spectral data available, characteristic peaks for aromatic carbons, carbonyl carbons, and methyl carbon. | |
| Infrared (IR) | Characteristic absorption bands for O-H (carboxylic acid), C=O (ketone and carboxylic acid), and aromatic C-H and C=C stretching. | [3] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4][5] |
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of 4'-methylacetophenone.[6]
Experimental Protocol: Oxidation of 4'-Methylacetophenone
Materials:
-
4'-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Water
-
Anhydrous zinc chloride (ZnCl₂) (optional, as a catalyst)[7]
-
Sodium hydroxide (NaOH) solution (2 mol/L)[8]
-
Hydrochloric acid (HCl) solution (2 mol/L)[8]
-
Ethyl acetate[8]
Procedure:
-
To a reaction flask, add 4'-methylacetophenone and water. If using a catalyst, add anhydrous zinc chloride.
-
Stir the mixture and slowly heat to 35-45 °C.[7]
-
Portionwise, add potassium permanganate to the reaction mixture over a period of time, maintaining the reaction temperature between 48-55 °C.[7]
-
After the addition is complete, continue stirring at 40-45 °C for 1.5 hours.[7]
-
Cool the reaction mixture to room temperature and filter the crude product.
-
Wash the crude product with an excess of 2 mol/L sodium hydroxide solution to remove unreacted starting material and byproducts. Adjust the pH to approximately 10-11.[8]
-
Extract the aqueous phase with ethyl acetate to remove any remaining organic impurities.[8]
-
Acidify the aqueous phase with 2 mol/L hydrochloric acid to a pH of 1-2 to precipitate the this compound.[8]
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be refluxed in anhydrous acetic acid for 1.5 hours, followed by hot filtration and crystallization upon cooling.[6][7]
-
Dry the purified product to obtain this compound.
Therapeutic Relevance and Signaling Pathways
This compound's significance in drug development lies in its role as a key intermediate for synthesizing compounds that target various biological pathways. A notable application is in the development of agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in cognitive function and inflammatory processes.[9][10]
Activation of the α7 nAChR by agonists leads to the modulation of several downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, which are crucial for cell survival and anti-inflammatory responses.[1][11]
Caption: α7 nAChR Signaling Pathway.
Experimental Workflow for Biological Activity Screening
Derivatives of this compound can be screened for various biological activities. The following workflow outlines a general procedure for evaluating the anti-inflammatory potential of these compounds through a cyclooxygenase-2 (COX-2) inhibition assay.
Caption: COX-2 Inhibition Assay Workflow.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting material for drug discovery programs. The ability of its derivatives to modulate key signaling pathways, such as the α7 nicotinic acetylcholine receptor pathway, highlights its potential in developing treatments for neurological and inflammatory disorders. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. 4-Acetylbenzoic acid(586-89-0) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Acetylbenzoic acid(586-89-0) IR Spectrum [chemicalbook.com]
- 4. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetylbenzoic acid [webbook.nist.gov]
- 6. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 8. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4'-Acetylbiphenyl-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-acetylbiphenyl-4-carboxylic acid (CAS No. 114691-92-8), a biphenyl derivative of interest in medicinal chemistry and materials science. This document collates available experimental and predicted data on its chemical structure, solubility, acidity, and lipophilicity. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and methods for the determination of its key physicochemical parameters are presented. Furthermore, this guide discusses the potential biological activities of this compound class, providing a foundation for future research and development.
Chemical Identity and Structure
4'-Acetylbiphenyl-4-carboxylic acid is an organic compound featuring a biphenyl core, which is functionalized with a carboxylic acid group at the 4-position and an acetyl group at the 4'-position.
| Identifier | Value |
| IUPAC Name | 4'-(4-acetylphenyl)benzoic acid |
| CAS Number | 114691-92-8[1] |
| Molecular Formula | C₁₅H₁₂O₃[1] |
| Molecular Weight | 240.25 g/mol [1] |
| Canonical SMILES | CC(=O)c1ccc(cc1)c2ccc(cc2)C(=O)O |
| InChI Key | N/A |
Physicochemical Properties
A summary of the key physicochemical properties of 4'-acetylbiphenyl-4-carboxylic acid is provided below. Due to the limited availability of experimental data for this specific molecule, predicted values and data from structurally related compounds are included for comparative purposes.
| Property | Experimental Value | Predicted Value | Notes and References |
| Melting Point (°C) | Not available | ~210-230 | Estimated based on the melting points of 4-acetylbenzoic acid (208-210 °C) and 4-biphenylcarboxylic acid (220-225 °C).[2][3] |
| Boiling Point (°C) | Not available | Decomposes before boiling | Aromatic carboxylic acids with high melting points often decompose at elevated temperatures before boiling at atmospheric pressure. |
| Solubility | Insoluble in water.[4] Soluble in chloroform.[5] | - | General solubility for biphenyl compounds. Quantitative data is not available. |
| pKa | Not available | ~4.0-4.2 | Estimated based on the pKa of benzoic acid (4.20) and the electron-withdrawing nature of the 4'-acetylbiphenyl substituent.[6] |
| LogP | Not available | ~3.5-4.0 | Estimated based on the structures of related biphenyl derivatives. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4'-acetylbiphenyl-4-carboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4'-acetylbiphenyl-4-carboxylic acid, synthesized from 4-carboxyphenylboronic acid and 4-bromoacetophenone, was recorded in DMSO-d₆ at 360 MHz.[7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 2H | Aromatic protons ortho to the carboxylic acid |
| ~7.9 | d | 2H | Aromatic protons ortho to the acetyl group |
| ~7.8 | d | 2H | Aromatic protons meta to the carboxylic acid |
| ~7.7 | d | 2H | Aromatic protons meta to the acetyl group |
| ~2.6 | s | 3H | Methyl protons of the acetyl group |
¹³C NMR Spectroscopy
The ¹³C{¹H} NMR spectrum was acquired in DMSO-d₆ at 90 MHz.[7]
| Chemical Shift (ppm) | Assignment |
| ~197 | Carbonyl carbon of the acetyl group |
| ~167 | Carbonyl carbon of the carboxylic acid |
| ~125-145 | Aromatic carbons |
| ~27 | Methyl carbon of the acetyl group |
Experimental Protocols
Synthesis of 4'-Acetylbiphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.
Reactants:
-
4-Bromoacetophenone
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A base (e.g., sodium carbonate, potassium carbonate)
-
A solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and then a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 4'-acetylbiphenyl-4-carboxylic acid.
Caption: Workflow for the synthesis of 4'-acetylbiphenyl-4-carboxylic acid.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
Potential Biological Activity and Signaling Pathways
While specific biological studies on 4'-acetylbiphenyl-4-carboxylic acid are limited, the broader class of biphenyl carboxylic acid derivatives has been investigated for a range of pharmacological activities.
-
Anticancer Activity: Several studies have reported the synthesis of biphenyl carboxylic acid derivatives as potential anticancer agents.[4] The biphenyl scaffold can serve as a basis for designing molecules that interact with various biological targets, including enzymes and receptors involved in cancer progression.
-
Antifungal Activity: Esters of biphenyl-4-carboxylic acid have demonstrated activity against pathogenic fungi.
-
Other Activities: Biphenyl derivatives have been explored for a wide array of biological effects, including anti-inflammatory, antihypertensive, and antiviral activities.
The specific biological role and any modulated signaling pathways of 4'-acetylbiphenyl-4-carboxylic acid remain an area for future investigation. Structure-activity relationship (SAR) studies of related compounds suggest that the nature and position of substituents on the biphenyl core are critical determinants of biological activity.
Caption: Structure-activity relationship concept for biphenyl derivatives.
Conclusion
4'-Acetylbiphenyl-4-carboxylic acid is a versatile building block with potential applications in medicinal chemistry and materials science. This guide has summarized its known physicochemical properties and provided standardized protocols for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity profile and to explore its potential as a lead compound in drug discovery programs.
References
An In-depth Technical Guide to 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid
CAS Number: 114691-92-8
This technical guide provides a comprehensive overview of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and spectroscopic data, offering insights into its potential applications.
Core Physicochemical Properties
4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 114691-92-8 | [1] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Form | Solid | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
Synthesis
The primary method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[2] This versatile carbon-carbon bond-forming reaction is widely utilized in modern organic synthesis due to its mild reaction conditions and high tolerance for various functional groups.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid by coupling 4-carboxyphenylboronic acid with 4-bromoacetophenone.[2]
Materials:
-
4-carboxyphenylboronic acid
-
4-bromoacetophenone
-
Palladium catalyst (e.g., Na₂[Pd(BuHSS)])[2]
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., dimethyl sulfoxide-d6)[2]
Procedure:
-
To a reaction vessel, add 4-carboxyphenylboronic acid, 4-bromoacetophenone, and a suitable base.
-
Add the solvent and the palladium catalyst to the mixture.
-
The reaction mixture is then stirred at a specified temperature and for a duration necessary to ensure the completion of the reaction. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated through standard workup procedures, which may include extraction, washing, and drying of the organic phase.
-
Further purification of the crude product can be achieved by recrystallization or column chromatography to yield pure 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.
Spectroscopic Data
The structural characterization of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid were recorded in dimethyl sulfoxide-d6 (DMSO-d6).[2]
¹H NMR Spectroscopic Data (360 MHz, DMSO-d6) [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
¹³C NMR Spectroscopic Data (90 MHz, DMSO-d6) [2]
| Chemical Shift (ppm) | Assignment |
| Data not fully available in search results |
Crystal Structure
The solid-state structure of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid (as a DMF solvate) has been determined, and an ORTEP diagram is available, providing detailed information on its three-dimensional conformation.[2]
Potential Biological Activity
While direct studies on the biological activity of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid are limited, the broader class of biphenyl carboxylic acid derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their antifungal properties.[4] Additionally, other biphenyl carboxylic acid compounds have been explored as potential anticancer agents and as inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[5][6]
Given the structural similarities, it is plausible that 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid could be a candidate for investigation in similar biological pathways. However, dedicated experimental studies are required to ascertain its specific biological functions and mechanisms of action.
Logical Relationship of Biphenyl Carboxylic Acid Derivatives in Drug Discovery
Caption: Potential therapeutic avenues for biphenyl carboxylic acid derivatives.
Safety Information
4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment.
Conclusion
4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a readily synthesizable biphenyl derivative with well-defined physicochemical properties. While its biological activity is yet to be extensively explored, the established pharmacological relevance of the biphenyl carboxylic acid scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into its biological effects is warranted to unlock its full potential in drug discovery and development.
References
An In-depth Technical Guide to 4'-(4-Carboxyphenyl)acetophenone
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.
IUPAC Name: 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid
Common Synonyms: 4-(4-Acetylphenyl)benzoic acid, 4'-Acetyl-4-biphenylcarboxylic acid, 4'-(4-Carboxyphenyl)acetophenone[1]
CAS Number: 114691-92-8[1]
Physicochemical Properties
4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is a solid at room temperature and is typically stored in a dry environment.[1] While comprehensive experimental data is not widely published, its structural analogue, 4-acetylbiphenyl, has a melting point of 116-118 °C.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3] |
| Molecular Weight | 240.25 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis
The primary and most efficient method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[4][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biphenyl carboxylic acid derivative and is a representative method for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid.[6]
Reactants:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid (as a representative aryl halide)
-
Substituted phenylboronic acid (in this case, 4-acetylphenylboronic acid would be used)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
To a solution of the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, 1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the arylboronic acid (e.g., 4-acetylphenylboronic acid, 12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).[6]
-
To this mixture, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.14 mL, 2.44 mmol).[6]
-
Stir the resulting reaction mixture at 80°C for 16 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[6]
-
Wash the combined organic layers with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]
-
Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[6]
Applications in Research and Drug Development
Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[5][7] They have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antifungal agents.[5][7]
Anticancer Activity
Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[6] While specific data for 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid was part of a broader study, the class of compounds showed promising results, with some derivatives exhibiting outstanding activity against both cell lines.[6]
Urate Transporter 1 (URAT1) Inhibition
Biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of Urate Transporter 1 (URAT1), a clinically validated target for the treatment of hyperuricemia and gout.[8] This highlights the potential of the biphenyl carboxylic acid scaffold in developing novel therapeutics for metabolic disorders.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4'-acetyl-[1,1'-biphenyl]-4-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Components
This diagram illustrates the key chemical entities and their roles in the synthesis of the target compound.
References
- 1. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | 114691-92-8 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-(4-acetylphenyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-acetylphenyl)benzoic acid, also known as 4'-acetylbiphenyl-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, experimental protocols for data acquisition, and visual workflows for synthesis and analysis.
Summary of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound (DMSO-d₆, 360 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.9 (broad) | s | 1H | -COOH |
| 8.07 | d | 2H | Aromatic H (ortho to -COOH) |
| 8.02 | d | 2H | Aromatic H (ortho to -COCH₃) |
| 7.85 | d | 2H | Aromatic H (meta to -COOH) |
| 7.80 | d | 2H | Aromatic H (meta to -COCH₃) |
| 2.62 | s | 3H | -COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound (DMSO-d₆, 90 MHz) [1]
| Chemical Shift (δ) ppm | Assignment |
| 197.6 | C=O (acetyl) |
| 167.1 | C=O (carboxylic acid) |
| 143.8 | Aromatic C (quaternary, attached to -COCH₃) |
| 139.0 | Aromatic C (quaternary, attached to -COOH) |
| 135.9 | Aromatic C (quaternary) |
| 130.2 | Aromatic CH (ortho to -COOH) |
| 129.2 | Aromatic CH (ortho to -COCH₃) |
| 128.8 | Aromatic C (quaternary) |
| 127.1 | Aromatic CH (meta to -COOH) |
| 126.8 | Aromatic CH (meta to -COCH₃) |
| 27.0 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 1690-1710 | Strong | C=O stretch (carboxylic acid) |
| 1670-1685 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic rings) |
| ~1300 | Medium | C-O stretch and O-H bend (carboxylic acid) |
| 800-850 | Strong | C-H bend (para-disubstituted aromatic rings) |
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Predicted Fragment Ion |
| 240 | [M]⁺ (Molecular ion) |
| 225 | [M - CH₃]⁺ |
| 197 | [M - COOH]⁺ |
| 181 | [M - COOH - CH₃]⁺ or [C₁₃H₉O]⁺ |
| 152 | Biphenyl cation fragment |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling[1]
This compound can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-carboxyphenylboronic acid and 4-bromoacetophenone.
-
Reaction Setup : To a reaction vessel, add 4-carboxyphenylboronic acid (1 equivalent), 4-bromoacetophenone (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent : Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions : Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up : After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 360 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : -2 to 13 ppm.
-
Number of Scans : 16-32.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0 to 220 ppm.
-
Number of Scans : 1024-4096.
-
Relaxation Delay : 2-5 seconds.
-
-
Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Analysis : Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation : Utilize a mass spectrometer with an electron ionization (EI) source.
-
Acquisition (Electron Ionization - EI) :
-
Ionization Energy : 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-500.
-
-
Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflows.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-acetylbiphenyl-4-carboxylic acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-acetylbiphenyl-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.
Introduction
4'-acetylbiphenyl-4-carboxylic acid is a biphenyl derivative of significant interest in various fields of chemical and pharmaceutical research. Its rigid structure and functional groups make it a valuable building block in the synthesis of more complex molecules, including liquid crystals and potential therapeutic agents. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for 4'-acetylbiphenyl-4-carboxylic acid. The spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) at 298 K.[1]
Table 1: ¹H NMR Spectral Data of 4'-acetylbiphenyl-4-carboxylic acid (360 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.90 | broad singlet | - | 1H | COOH |
| 8.01 | doublet | 8.0 | 2H | Ar-H |
| 7.78 | doublet | 8.4 | 2H | Ar-H |
| 7.64 | doublet | 8.0 | 2H | Ar-H |
| 7.31 | doublet | 8.0 | 2H | Ar-H |
| 2.36 | singlet | - | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of 4'-acetylbiphenyl-4-carboxylic acid (90 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 197.6 | C=O (acetyl) |
| 167.1 | C=O (carboxylic acid) |
| 145.7 | Ar-C |
| 139.9 | Ar-C |
| 136.3 | Ar-C |
| 130.0 | Ar-CH |
| 129.4 | Ar-CH |
| 128.6 | Ar-CH |
| 127.7 | Ar-CH |
| 127.1 | Ar-C |
| 26.6 | CH₃ |
Experimental Protocols
The NMR spectra were acquired according to the following experimental parameters.
Instrumentation:
-
A nuclear magnetic resonance spectrometer operating at a frequency of 360 MHz for ¹H nuclei and 90 MHz for ¹³C nuclei.[1]
Sample Preparation:
-
The sample of 4'-acetylbiphenyl-4-carboxylic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters:
-
Temperature: 298 K[1]
-
Solvent: DMSO-d₆[1]
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
Visualization of NMR Data Assignment
The following diagrams illustrate the logical workflow for assigning the observed NMR signals to the corresponding nuclei in the 4'-acetylbiphenyl-4-carboxylic acid molecule.
Caption: ¹H and ¹³C NMR signal assignments for 4'-acetylbiphenyl-4-carboxylic acid.
The following diagram illustrates the experimental workflow for obtaining the NMR data.
Caption: Experimental workflow for NMR analysis.
References
Mass Spectrometry of 4-(4-acetylphenyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(4-acetylphenyl)benzoic acid (C₁₅H₁₂O₃), a biphenyl derivative with potential applications in various scientific fields. Due to the limited availability of direct mass spectral data for this specific compound in public databases, this guide leverages data from structurally similar molecules, including 4-acetylbenzoic acid and other aromatic carboxylic acids, to predict its mass spectral behavior and fragmentation patterns. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate its analysis.
Predicted Mass Spectral Data of this compound
Based on the analysis of related compounds, the following section outlines the expected mass spectral characteristics of this compound.
Molecular Ion and Adducts
The nominal molecular weight of this compound is 252.25 g/mol . In mass spectrometry, the compound is expected to be observed as various ions depending on the ionization technique employed.
| Ionization Mode | Predicted Ion | m/z (approximate) | Notes |
| ESI (+) | [M+H]⁺ | 253.08 | Protonated molecule, common in positive ion electrospray. |
| ESI (+) | [M+Na]⁺ | 275.06 | Sodium adduct, often observed in ESI. |
| ESI (+) | [M+K]⁺ | 291.04 | Potassium adduct, sometimes present. |
| ESI (-) | [M-H]⁻ | 251.07 | Deprotonated molecule, common in negative ion electrospray.[1] |
| EI | [M]⁺• | 252.08 | Molecular ion radical cation, expected in electron ionization. |
Predicted Fragmentation Pattern
The fragmentation of this compound is anticipated to occur at several key positions, primarily involving the carboxylic acid and acetyl groups, as well as cleavage of the biphenyl bond. The following table summarizes the predicted major fragment ions.
| Precursor Ion (m/z) | Predicted Fragment Ion | m/z (approximate) | Neutral Loss | Predicted Origin |
| 253 [M+H]⁺ / 252 [M]⁺• | [M-CH₃]⁺ | 237 | 15 (•CH₃) | Loss of a methyl radical from the acetyl group. |
| 253 [M+H]⁺ / 252 [M]⁺• | [M-H₂O]⁺• | 234 | 18 (H₂O) | Loss of water, potentially through ortho-effect or rearrangement. |
| 253 [M+H]⁺ / 252 [M]⁺• | [M-COCH₃]⁺ | 210 | 42 (CH₂=C=O) or 43 (•COCH₃) | Loss of the acetyl group as a radical or ketene. |
| 253 [M+H]⁺ / 252 [M]⁺• | [M-COOH]⁺ | 207 | 45 (•COOH) | Loss of the carboxyl group as a radical. |
| 253 [M+H]⁺ / 252 [M]⁺• | [C₁₄H₁₁O]⁺ | 195 | 57/58 | Cleavage of the biphenyl bond with charge retention on the acetylphenyl moiety. |
| 253 [M+H]⁺ / 252 [M]⁺• | [C₇H₅O₂]⁺ | 121 | 131/132 | Cleavage of the biphenyl bond with charge retention on the benzoyl moiety. |
| 210 | [C₁₃H₉]⁺ | 165 | 45 | Further fragmentation of the [M-COCH₃]⁺ ion. |
| 195 | [C₁₂H₈]⁺ | 152 | 43 | Loss of the acetyl group from the acetylphenyl cation. |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using LC-MS and GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the analysis of this compound in a research or drug development setting, focusing on electrospray ionization (ESI).
2.1.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Matrix Preparation: For analysis in biological matrices (e.g., plasma, serum), a protein precipitation step is recommended.[2][3][4] Add three parts of cold acetonitrile to one part of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The resulting supernatant can be directly injected or further diluted.
2.1.2. LC-MS/MS Parameters
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Mass Spectrometer Settings (to be optimized):
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis (MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid.[5][6][7][8]
2.2.1. Sample Preparation and Derivatization
-
Extraction: For samples in aqueous matrices, perform a liquid-liquid extraction. Acidify the sample to a pH of ~2 with a suitable acid (e.g., HCl) and extract with a water-immiscible organic solvent like ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile. Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ester.[6][8]
2.2.2. GC-MS Parameters
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is recommended for trace analysis.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Visualizations
Logical Workflow for Mass Spectrometric Analysis
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
This diagram illustrates the predicted major fragmentation pathways for the molecular ion of this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. tecan.com [tecan.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Sample Prep Workflows for Low-Level LC-MS/MS Analysis | Separation Science [sepscience.com]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-acetylbiphenyl-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4'-acetylbiphenyl-4-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound in the public domain, this document synthesizes information from spectral data of closely related compounds, namely biphenyl-4-carboxylic acid and 4-acetylbiphenyl, to present a comprehensive analysis. The methodologies, data, and visualizations are intended to support research and development activities where the characterization of this molecule is crucial.
Predicted Infrared Spectral Data
The infrared spectrum of 4'-acetylbiphenyl-4-carboxylic acid is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moiety, the acetyl group, and the biphenyl backbone. The expected absorption bands are summarized in the table below. These predictions are based on the analysis of similar molecules and established principles of IR spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch (H-bonded) |
| ~3100-3000 | Medium | Aromatic | C-H stretch |
| ~2960-2850 | Weak | Acetyl Group | C-H stretch (methyl) |
| ~1710-1680 | Strong | Carboxylic Acid | C=O stretch (dimer) |
| ~1685-1665 | Strong | Acetyl Group | C=O stretch |
| ~1610, ~1520, ~1480 | Medium-Strong | Aromatic | C=C ring stretch |
| ~1420 | Medium | Carboxylic Acid | O-H in-plane bend |
| ~1360 | Medium | Acetyl Group | C-H symmetric bend (methyl) |
| ~1300-1200 | Strong | Carboxylic Acid | C-O stretch |
| ~920 | Broad, Medium | Carboxylic Acid | O-H out-of-plane bend (dimer) |
| ~850 | Strong | Aromatic | C-H out-of-plane bend (para-disubstituted) |
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 4'-acetylbiphenyl-4-carboxylic acid in the solid state using the potassium bromide (KBr) pellet technique. This method is widely used for non-volatile solid samples.
2.1. Materials and Equipment
-
4'-acetylbiphenyl-4-carboxylic acid (sample)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (for drying KBr if necessary)
2.2. Sample Preparation (KBr Pellet Method)
-
Drying: Ensure the KBr is completely dry by heating it under an infrared lamp or in an oven at ~110°C for 2-3 hours. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region (~3400 cm⁻¹), which can interfere with the sample spectrum.
-
Grinding: Place approximately 1-2 mg of the 4'-acetylbiphenyl-4-carboxylic acid sample and 100-200 mg of dry KBr into the agate mortar.
-
Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger into the collar and place the die assembly into the hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for approximately 2-5 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet should be clear and free of cracks.
2.3. Data Acquisition
-
Background Spectrum: Place an empty sample holder or a pure KBr pellet in the sample compartment of the FTIR spectrometer. Record a background spectrum. This will account for the absorption of atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Scan Parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
Data Collection: Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Perform baseline correction and peak picking using the spectrometer software to identify the wavenumbers of the absorption bands.
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups of 4'-acetylbiphenyl-4-carboxylic acid and their characteristic regions of absorption in the infrared spectrum.
Caption: Correlation of functional groups in 4'-acetylbiphenyl-4-carboxylic acid with their IR absorption regions.
This guide provides a foundational understanding of the infrared spectroscopic properties of 4'-acetylbiphenyl-4-carboxylic acid, which is essential for its identification, purity assessment, and structural elucidation in various scientific and industrial applications.
Solubility of 4-(4-acetylphenyl)benzoic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-(4-acetylphenyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound.
Solubility Profile of this compound
This compound, also known as 4-acetylbenzoic acid, is a white to off-white crystalline powder. Its molecular structure, featuring both a carboxylic acid group and a ketone group on a biphenyl framework, dictates its solubility behavior. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the larger, more nonpolar aromatic structure influences its interaction with organic solvents.
Based on available data, the solubility of this compound can be summarized as follows:
| Solvent Classification | Solvent Examples | Qualitative Solubility |
| Polar Protic Solvents | Ethanol, Methanol | Generally Soluble[1] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally Soluble[1] |
| Nonpolar Solvents | Hexane, Toluene | Expected to have lower solubility |
| Aqueous Solvents | Water | Slightly Soluble / Limited Solubility[1][2] |
It is important to note that the solubility of this compound, like most solid compounds, is expected to increase with a rise in temperature.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis for quantification.
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Vacuum oven or drying oven
-
Pipettes and other standard laboratory glassware
Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to periodically check if the concentration of the solute in the solution remains constant to confirm that equilibrium has been reached.
Step 3: Sample Collection and Filtration
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
Step 4: Gravimetric Analysis
-
Record the exact weight of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in a vacuum oven or a standard drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant weight is obtained.
Step 5: Calculation of Solubility
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solid.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the dissolved solid and the volume of the solvent used.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
References
Potential Biological Activity of 4'-Acetylbiphenyl-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of 4'-acetylbiphenyl-4-carboxylic acid. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates its potential pharmacological profile based on the well-documented anti-inflammatory and anticancer activities of structurally related biphenyl-4-carboxylic acid derivatives. This guide summarizes key quantitative data from preclinical studies on these derivatives, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Biphenyl derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The core biphenyl scaffold serves as a versatile template for the design of novel therapeutic agents. 4'-Acetylbiphenyl-4-carboxylic acid, with its biphenyl core, a carboxylic acid group at the 4-position, and an acetyl group at the 4'-position, possesses structural features that suggest potential for biological activity. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the biphenyl structure is present in numerous compounds with antiproliferative effects.[3][4] This guide will explore the potential anti-inflammatory and anticancer activities of 4'-acetylbiphenyl-4-carboxylic acid by examining the established biological profiles of its close analogs.
Potential Anti-Inflammatory Activity
The structural similarity of 4'-acetylbiphenyl-4-carboxylic acid to known anti-inflammatory agents, particularly those with a biphenyl-4-carboxylic acid backbone, suggests a potential role in modulating inflammatory responses. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5]
Supporting Data from Biphenyl-4-Carboxylic Acid Derivatives
Studies on various derivatives of biphenyl-4-carboxylic acid have demonstrated significant anti-inflammatory effects. For instance, a series of novel biphenyl-4-carboxylic acid amides were synthesized and showed notable anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6][7] Another study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide also reported potent anti-inflammatory and analgesic effects with a favorable gastric safety profile.[8]
Table 1: Anti-Inflammatory Activity of Biphenyl-4-Carboxylic Acid Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction at 3h | [8] |
| Biphenyl-4-carboxylic acid amide derivative (IVi) | Rat | Carrageenan-induced paw edema | 10 mg/kg | 44.59% (at 2h), 55.73% (at 4h) | [3] |
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10][11] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[12][13] It is plausible that 4'-acetylbiphenyl-4-carboxylic acid or its derivatives could exert anti-inflammatory effects by interfering with one or more steps in this pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[1][11][14]
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Potential Anticancer Activity
The biphenyl moiety is a key structural feature in many compounds exhibiting anticancer properties.[3] Derivatives of biphenyl carboxylic acid have shown promising results in various cancer cell lines, suggesting that 4'-acetylbiphenyl-4-carboxylic acid may also possess antiproliferative activity.
Supporting Data from Biphenyl Carboxylic Acid Derivatives
Several studies have reported the cytotoxic effects of biphenyl carboxylic acid derivatives against various cancer cell lines. For example, a library of biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives showing potent activity.[15][16] Additionally, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[17]
Table 2: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Biphenyl carboxylic acid derivative 3j | MCF-7 (Breast) | MTT Assay | 9.92 ± 0.97 | [15][16] |
| Biphenyl carboxylic acid derivative 3j | MDA-MB-231 (Breast) | MTT Assay | 9.54 ± 0.85 | [15][16] |
| Biphenyl carboxylic acid derivative 3a | MCF-7 (Breast) | MTT Assay | 10.14 ± 2.05 | [15][16] |
| Biphenyl carboxylic acid derivative 3a | MDA-MB-231 (Breast) | MTT Assay | 10.78 ± 2.58 | [15][16] |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | Not specified | 5.988 ± 0.12 | [18] |
Postulated Mechanism of Action: EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[18][19] Dysregulation of this pathway is a hallmark of many cancers.[6][20] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, which ultimately promote cancer cell growth and survival.[20][21][22] Biphenyl derivatives have been shown to inhibit EGFR, suggesting a potential mechanism of action for 4'-acetylbiphenyl-4-carboxylic acid.[17]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[23]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Conclusion and Future Directions
While direct evidence for the biological activity of 4'-acetylbiphenyl-4-carboxylic acid is currently lacking, the substantial body of research on its structural analogs strongly suggests its potential as both an anti-inflammatory and an anticancer agent. The presence of the biphenyl-4-carboxylic acid scaffold is a compelling indicator of possible COX inhibition and modulation of the NF-κB pathway, while the overall biphenyl structure is common in compounds that interfere with cancer cell proliferation, potentially through mechanisms such as EGFR inhibition.
Future research should focus on the synthesis and in vitro and in vivo evaluation of 4'-acetylbiphenyl-4-carboxylic acid to directly assess its biological activities. The experimental protocols and mechanistic pathways detailed in this guide provide a solid framework for such investigations. Elucidating the precise molecular targets and understanding the structure-activity relationships will be crucial for the potential development of this compound into a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. inotiv.com [inotiv.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. atcc.org [atcc.org]
The Genesis of a Privileged Scaffold: A Technical History of Biphenyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl carboxylic acid moiety is a cornerstone in modern medicinal chemistry and materials science. Its rigid, tunable, and synthetically accessible structure has established it as a "privileged scaffold," appearing in numerous blockbuster drugs and high-performance materials. This technical guide delves into the historical discovery and development of this critical chemical class, tracing its origins from early synthetic curiosities to its current status as a pharmacologically significant entity. We will explore the foundational synthetic methodologies, key molecular milestones, and the evolution of our understanding of its biological mechanisms, presenting data and protocols for the discerning researcher.
The Dawn of Biaryl Synthesis: Early Methodologies
The journey to biphenyl carboxylic acids began with the fundamental challenge of creating a carbon-carbon bond between two aromatic rings. The earliest methods, while groundbreaking for their time, were often harsh and limited in scope.
The Ullmann Reaction: A Copper-Catalyzed Revolution
In 1901, Fritz Ullmann and his student J. Bielecki reported a seminal discovery: the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[1][2] This reaction, now known as the Ullmann reaction, was the first to demonstrate the power of a transition metal to facilitate aryl C-C bond formation.[1][2] The initial report detailed the synthesis of 2,2'-dinitrobiphenyl by heating 1-bromo-2-nitrobenzene with copper powder.[2] Notably, this first publication also described the synthesis of a biphenyl derivative bearing a methoxycarbonyl group, a direct precursor to a carboxylic acid, showcasing the reaction's potential for creating functionalized biphenyls from its inception.[2]
Experimental Protocol: Ullmann Synthesis of 2,2'-Dimethoxycarbonylbiphenyl
This protocol is based on the early work by Ullmann, providing a foundational method for biphenyl synthesis.
Materials:
-
Methyl 2-iodobenzoate
-
Copper powder (activated)
-
Sand
-
Anhydrous sodium sulfite
-
Ethanol
-
Petroleum ether
Procedure:
-
A mixture of methyl 2-iodobenzoate and an equal weight of copper powder is prepared.
-
This mixture is then combined with sand to ensure even heat distribution.
-
The resulting mixture is heated in a flask with a reflux condenser. The reaction is initiated by gentle heating and can become vigorous.
-
After the initial reaction subsides, the mixture is heated for an additional hour to ensure completion.
-
The cooled reaction mass is extracted with ethanol.
-
The ethanolic extract is filtered and the solvent is evaporated.
-
The residue is washed with a small amount of cold ethanol and then with a solution of anhydrous sodium sulfite to remove any remaining iodine.
-
The crude product is recrystallized from petroleum ether to yield 2,2'-dimethoxycarbonylbiphenyl.
The Gomberg-Bachmann Reaction: A Diazonium-Based Approach
In 1924, Moses Gomberg and Werner Emmanuel Bachmann introduced a new method for aryl-aryl coupling using diazonium salts.[3][4] The Gomberg-Bachmann reaction involves the treatment of an acidic, aqueous solution of a diazonium salt with a second aromatic compound in the presence of a base.[3][4] This reaction proceeds through a free-radical mechanism. While versatile, the original procedure often resulted in low yields due to side reactions.[4]
Experimental Protocol: Gomberg-Bachmann Synthesis of p-Bromobiphenyl
This protocol illustrates the fundamental principles of the Gomberg-Bachmann reaction.
Materials:
-
p-Bromoaniline
-
Hydrochloric acid
-
Sodium nitrite
-
Benzene
-
Sodium hydroxide solution
Procedure:
-
p-Bromoaniline is dissolved in hydrochloric acid and cooled to 0°C.
-
A solution of sodium nitrite is added slowly to form the diazonium salt, maintaining the temperature at 0°C.
-
The cold diazonium salt solution is then added to a vigorously stirred mixture of benzene and a sodium hydroxide solution.
-
The reaction mixture is stirred for several hours at room temperature.
-
The benzene layer is separated, washed with water, and dried.
-
The benzene is removed by distillation, and the resulting p-bromobiphenyl is purified by recrystallization.
The Hurtley Reaction: A Direct Route to Biphenyl Carboxylic Acids
A significant advancement in the direct synthesis of biphenyl carboxylic acids came in 1929 with the work of W. R. H. Hurtley.[5][6] He discovered that o-bromobenzoic acid could be reacted with compounds containing reactive methylene groups, such as malonic ester, in the presence of copper and a base to yield phenyl-substituted derivatives.[5] This method, now known as the Hurtley reaction, provided a more direct entry into functionalized biphenyl carboxylic acids.
Experimental Protocol: Hurtley Synthesis of o-Carboxydiphenylacetic Acid
This protocol is based on the original work by Hurtley, demonstrating a direct synthesis of a biphenyl carboxylic acid derivative.
Materials:
-
o-Bromobenzoic acid
-
Ethyl malonate
-
Potassium carbonate
-
Copper powder
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of o-bromobenzoic acid, ethyl malonate, and anhydrous potassium carbonate is heated in the presence of copper powder.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the excess ethyl malonate is removed by distillation under reduced pressure.
-
The residue is dissolved in water and filtered to remove the copper.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude o-carboxydiphenylacetic acid.
-
The product is purified by recrystallization.
Key Milestones in the Pharmacological Development of Biphenyl Carboxylic Acids
The therapeutic potential of biphenyl carboxylic acids began to be realized in the mid-20th century, particularly in the field of anti-inflammatory drugs.
The Rise of a New NSAID: The Discovery of Diflunisal
A pivotal moment in the history of biphenyl carboxylic acids was the development of Diflunisal (5-(2,4-difluorophenyl)salicylic acid) by Merck Sharp & Dohme between 1962 and 1971. The research aimed to create a more potent and longer-lasting alternative to aspirin.[7] This systematic investigation revealed that adding a hydrophobic phenyl group at the 5-position of salicylic acid significantly enhanced anti-inflammatory activity.
Unraveling the Mechanism of Action: The Prostaglandin Connection
The early understanding of how anti-inflammatory drugs worked was limited. However, in 1971, John R. Vane made a groundbreaking discovery that elucidated the primary mechanism of action for aspirin and related non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] He demonstrated that these drugs inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation.[8][9][10] This discovery, which earned Vane a Nobel Prize in 1982, provided a rational basis for the development of new anti-inflammatory agents, including biphenyl carboxylic acid derivatives.[8][10]
The subsequent discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the late 1980s and early 1990s further refined this understanding.[8][11] It was found that traditional NSAIDs inhibit both isoforms, with the inhibition of COX-1 being associated with gastrointestinal side effects and the inhibition of COX-2 being primarily responsible for the anti-inflammatory effects.[11]
Signaling Pathways and Experimental Workflows
The historical development of biphenyl carboxylic acids can be visualized through the evolution of synthetic strategies and the elucidation of their biological targets.
Caption: Evolution of synthetic routes to biphenyl carboxylic acids.
Caption: Simplified signaling pathway of NSAID action.
Quantitative Data Summary
The following tables summarize key quantitative data from historical and early developmental studies of biphenyl carboxylic acids.
Table 1: Physicochemical Properties of Early Biphenyl Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 228-229 | [12] |
| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | 244.21 | 123.5-124.5 | [2] |
| 2,2'-Dimethoxycarbonylbiphenyl | C₁₆H₁₄O₄ | 270.28 | 73-74 | [2] |
Table 2: Early Anti-inflammatory Activity Data
| Compound | Assay | Species | Activity Metric | Finding | Reference |
| Diflunisal | Carrageenan-induced paw edema | Rat | ED₅₀ (mg/kg) | More potent than aspirin | [7] |
| Diflunisal | Adjuvant-induced arthritis | Rat | - | Effective in reducing inflammation | [7] |
Conclusion
The history of biphenyl carboxylic acids is a testament to the progressive nature of chemical synthesis and medicinal chemistry. From the harsh, yet revolutionary, conditions of the Ullmann reaction to the nuanced understanding of COX inhibition, the journey of this chemical class has been one of continuous innovation. The foundational work of early pioneers laid the groundwork for the development of life-changing medicines. For today's researchers, this historical perspective not only provides a rich context for their work but also serves as an inspiration for the continued exploration of this remarkable and enduring molecular scaffold.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling: the first publication - operachem [operachem.com]
- 3. Gomberg-Bachmann Reaction [drugfuture.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. CCXLIV.—Replacement of halogen in orthobromo-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. CCXLI.—ortho-Dithiolbenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Discovery of prostaglandins | ari.info | ari.info [animalresearch.info]
- 11. galtrx.com [galtrx.com]
- 12. Biphenyl-4-carboxylic acid [webbook.nist.gov]
Methodological & Application
Synthesis of 4-(4-acetylphenyl)benzoic acid via Suzuki Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-acetylphenyl)benzoic acid, a valuable biaryl compound, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis involves the coupling of 4-bromobenzoic acid and 4-acetylphenylboronic acid. This application note includes a summary of reaction conditions, a detailed experimental protocol, purification methods, and characterization data. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to facilitate a comprehensive understanding of the process.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[5] The synthesis of this compound serves as an excellent example of the application of this methodology to construct complex biaryl structures, which are common motifs in biologically active molecules.
Data Presentation
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, providing a basis for the optimization of the synthesis of this compound.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides and Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | ~85 | [6] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (0.1) | K₂CO₃ (2.0) | Dimethoxyethane/H₂O | 80 | Overnight | 50 | [7] |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (0.05) / JohnPhos (0.2) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | High | [2] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/C (2) | K₂CO₃ (2.0) | Aqueous Hydrotropic Solution | Ambient | - | 93 | |
| 5 | Aryl Bromide | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, DMF, or DME | 80-110 | 2-24 | Variable | [8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Suzuki coupling.
Materials:
-
4-Bromobenzoic acid
-
4-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of 1,4-dioxane.
-
Reaction Initiation: Add the catalyst mixture to the reaction flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
¹H NMR Spectroscopy: Expected signals include aromatic protons in the range of 7.5-8.2 ppm and a singlet for the acetyl methyl protons around 2.6 ppm.
-
¹³C NMR Spectroscopy: Expected signals include carbonyl carbons for the carboxylic acid and ketone, and aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: The reported melting point of 4-acetylbenzoic acid is 208-210 °C.[9]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4'-Acetylbiphenyl-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Acetylbiphenyl-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and versatile route to construct the biphenyl scaffold with high efficiency and functional group tolerance. These application notes provide detailed protocols and comparative data for the synthesis of this important compound.
The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of 4'-acetylbiphenyl-4-carboxylic acid, the most direct approach is the coupling of 4-carboxyphenylboronic acid with 4-bromoacetophenone.
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism that involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoacetophenone) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (4-carboxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling to afford biphenyl derivatives, providing a comparative basis for reaction optimization. While not all examples are for the exact target molecule, they represent closely related and informative systems.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex (0.5) | KOH | H₂O | Reflux | 1 | 94 | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex (0.5) | K₂CO₃ | H₂O | Reflux | 1 | 83 | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex (0.5) | Cs₂CO₃ | H₂O | Reflux | 1 | 93 | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd-Complex (0.5) | KOH | DMF | Reflux | 1 | 78 | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Magnetic Supported Pd(II) (0.25) | Na₂CO₃ | Not Specified | 140 | 24 | High Conversion | [2] |
| 4-Bromoacetophenone | Phenylboronic Acid | Not Specified | K₂CO₃ | Not Specified | Not Specified | Not Specified | 41 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4'-acetylbiphenyl-4-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling in an Aqueous System
This protocol is adapted from procedures for similar biphenyl syntheses and is optimized for laboratory-scale preparation.[1]
Materials:
-
4-Bromoacetophenone
-
4-Carboxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg), 4-carboxyphenylboronic acid (1.2 mmol, 199 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system such as a hexane/ethyl acetate gradient) to afford 4'-acetylbiphenyl-4-carboxylic acid as a solid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a more rapid synthesis route using microwave irradiation.
Materials:
-
4-Bromoacetophenone
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., a pyridine-based Pd(II)-complex)
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a microwave process vial, combine 4-bromoacetophenone (1 mmol), 4-carboxyphenylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add the palladium catalyst (0.25 mol%).
-
Add deionized water (10 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: A typical experimental workflow for the synthesis of 4'-acetylbiphenyl-4-carboxylic acid.
References
Application Notes and Protocols for the Laboratory-Scale Preparation of 4-(4-acetylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-(4-acetylphenyl)benzoic acid, a valuable biphenyl derivative with applications in medicinal chemistry and materials science. The described methodology follows a robust two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This application note includes detailed experimental protocols, tables of reagents and product characterization, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a bifunctional organic compound featuring a carboxylic acid and a ketone moiety on a biphenyl scaffold. This molecular architecture makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presented synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its efficiency and functional group tolerance in forming carbon-carbon bonds.[1] This is followed by a straightforward hydrolysis to yield the final product.
Reaction Scheme
The synthesis of this compound is accomplished in two main steps:
-
Step 1: Suzuki-Miyaura Coupling: Reaction of 4-acetylphenylboronic acid with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base to form methyl 4-(4-acetylphenyl)benzoate.
-
Step 2: Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(4-acetylphenyl)benzoate via Suzuki-Miyaura Coupling
This protocol is adapted from established Suzuki-Miyaura cross-coupling procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Acetylphenylboronic Acid | 163.97 | 1.64 g | 10.0 |
| Methyl 4-bromobenzoate | 215.05 | 2.15 g | 10.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 (2 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20.0 |
| Toluene | - | 50 mL | - |
| Ethanol | - | 25 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylphenylboronic acid (1.64 g, 10.0 mmol), methyl 4-bromobenzoate (2.15 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Add the solvent mixture of toluene (50 mL), ethanol (25 mL), and an aqueous solution of sodium carbonate (2.12 g in 25 mL of water).
-
Under a nitrogen or argon atmosphere, heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 4-(4-acetylphenyl)benzoate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis of Methyl 4-(4-acetylphenyl)benzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-(4-acetylphenyl)benzoate | 254.28 | (from Step 1) | ~8.0 (assumed 80% yield) |
| Sodium Hydroxide (NaOH) | 40.00 | 0.64 g | 16.0 |
| Methanol | - | 40 mL | - |
| Water | - | 20 mL | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
Procedure:
-
Dissolve the purified methyl 4-(4-acetylphenyl)benzoate from Step 1 in a mixture of methanol (40 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (0.64 g, 16.0 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the hydrolysis is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by analytical methods.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 245-248 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.15 (s, 1H, -COOH), 8.08 (d, J = 8.4 Hz, 2H), 8.03 (d, J = 8.4 Hz, 2H), 7.86 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.4 Hz, 2H), 2.62 (s, 3H, -COCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 197.6, 167.0, 144.3, 143.2, 135.9, 130.8, 129.8, 128.8, 126.8, 126.5, 27.0. |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Laboratory workflow for the synthesis.
References
Application Note: Purification of 4-(4-acetylphenyl)benzoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-acetylphenyl)benzoic acid (CAS No. 114691-92-8) is a biphenyl derivative containing both a carboxylic acid and a ketone functional group. Compounds with this structural motif are of interest in medicinal chemistry and materials science. For these applications, high purity of the compound is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. Typically, the impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. This application note provides a detailed protocol for the purification of this compound using the recrystallization method. While specific solubility data for this compound is not widely published, a protocol has been developed based on the known solubility characteristics of structurally similar compounds, such as other biphenyl carboxylic acids and acetylbenzoic acids.
Data Presentation
| Property | This compound | 4-(3-acetylphenyl)benzoic acid | 4-acetylbenzoic acid |
| CAS Number | 114691-92-8[1] | 89266-76-0[2] | 586-89-0[3][4][5] |
| Molecular Formula | C15H12O3[1] | C15H12O3[2] | C9H8O3[3][4] |
| Molecular Weight | 240.25 g/mol [1] | 240.26 g/mol [2] | 164.16 g/mol [3][5] |
| Appearance | Not specified | Off-white to pale yellow solid[2] | White to light yellow crystalline powder[3] |
| Melting Point | Not available | 184-188 °C[2] | 208-210 °C[3][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol)[2] | Soluble in DMSO and methanol; slightly soluble in water[2] | Soluble in DMSO and methanol[3]; generally soluble in ethanol, acetone, and ethyl acetate, with limited solubility in water[6] |
Experimental Protocol
This protocol describes the purification of this compound by recrystallization from an aqueous ethanol solvent system. The choice of this system is based on the principle that the compound is likely to be soluble in a polar organic solvent like ethanol and less soluble in water. The solubility is expected to increase significantly with temperature.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar and a few boiling chips.
-
In a separate 50 mL Erlenmeyer flask, heat a mixture of ethanol and deionized water (e.g., a 1:1 v/v ratio to start) on the hot plate.
-
Add a minimal amount of the hot solvent mixture to the flask containing the crude solid, just enough to cover it.
-
Heat the mixture on the hot plate with gentle stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent mixture dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a glass funnel and a clean 100 mL Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper into the preheated funnel.
-
Quickly filter the hot solution through the fluted filter paper into the clean, preheated flask to remove the activated charcoal and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold ethanol/water solvent mixture to ensure a good seal.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry.
-
Quickly pour the slurry into the Büchner funnel.
-
Use a small amount of the cold solvent mixture to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Wash the collected crystals with a small amount of fresh, ice-cold deionized water to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in an oven at a temperature below the compound's melting point or in a vacuum desiccator.
-
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(3-Acetylphenyl)benzoic acid Supplier in Mumbai, 4-(3-Acetylphenyl)benzoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 3. nbinno.com [nbinno.com]
- 4. 4-Acetylbenzoic acid [webbook.nist.gov]
- 5. 4-Acetylbenzoic acid 98 586-89-0 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: 4-(4-Acetylphenyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Acetylphenyl)benzoic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring a carboxylic acid and a ketone functional group on a biphenyl scaffold, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active compounds. This document provides an overview of its applications in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Detailed protocols for the synthesis and evaluation of exemplary derivatives are also presented.
Application Note 1: Anticancer Agents Targeting SIRT2 and EGFR
Derivatives of this compound have shown significant promise as anticancer agents, particularly a series of novel polysubstituted thiazoles. These compounds have been demonstrated to exhibit potent antiproliferative activity against various cancer cell lines, including lung adenocarcinoma (A549).
Mechanism of Action:
The anticancer activity of these thiazole derivatives is attributed to their ability to dually target key oncogenic proteins:
-
Sirtuin 2 (SIRT2): A member of the sirtuin family of histone deacetylases, SIRT2 is implicated in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies.
In silico molecular docking studies have suggested that these thiazole derivatives can effectively bind to the active sites of both SIRT2 and EGFR.[1]
Quantitative Data:
The antiproliferative activity of synthesized 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.
| Compound | Modification | IC50 (µM) vs. A549 Cells |
| 21 | Oxime derivative | 5.42 |
| 22 | Oxime derivative | 2.47 |
| 25 | Carbohydrazide | 8.05 |
| 26 | Carbohydrazide | 25.4 |
| Cisplatin | Standard Drug | 11.71 |
Data sourced from reference[1]
Notably, oxime derivatives 21 and 22 demonstrated significantly greater potency than the standard chemotherapeutic agent, cisplatin.[1] The structure-activity relationship (SAR) analysis revealed that the presence of an oxime moiety significantly enhances the antiproliferative activity of these compounds.[1]
Logical Relationship of Drug Action
Caption: Dual inhibition of SIRT2 and EGFR by thiazole derivatives.
Experimental Protocol 1: Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
This protocol describes a general method for the synthesis of thiazole derivatives starting from 3-((4-acetylphenyl)amino)propanoic acid, which can be derived from this compound.
Materials:
-
3-((4-acetylphenyl)amino)propanoic acid
-
Potassium thiocyanate
-
Acetic acid
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
α-halocarbonyl compounds (e.g., phenacyl bromide)
-
Ethanol
Procedure:
-
Synthesis of 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one (3):
-
A mixture of 3-((4-acetylphenyl)amino)propanoic acid (0.01 mol), potassium thiocyanate (0.03 mol), and acetic acid (15 mL) is refluxed for 10 hours.[1]
-
Concentrated hydrochloric acid (6 mL) is then added, and the mixture is heated at its boiling temperature for an additional 20 minutes.[1]
-
After cooling, the reaction mixture is diluted with water (50 mL). The resulting crystalline solid is filtered, washed with water, and crystallized.[1]
-
-
Synthesis of 3-[1-(4-acetylphenyl)thioureido]propanoic acid (4):
-
Synthesis of Aminothiazole Derivatives (Hantzsch Reaction):
-
Compound 4 is subjected to a condensation reaction with an α-halocarbonyl compound (e.g., phenacyl bromide) in a suitable solvent like ethanol. This is a standard Hantzsch thiazole synthesis.[1]
-
Experimental Workflow for Thiazole Synthesis
Caption: Synthesis of aminothiazole derivatives.
Application Note 2: Anti-inflammatory Agents
4-Acetylbenzoic acid, an isomer of this compound, is a key precursor in the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. This compound is the primary metabolite of 'piron', a novel non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic properties and low toxicity.[2]
Biological Activity:
The synthesized metabolite exhibits anti-inflammatory activity comparable to that of diclofenac, a widely used NSAID. In vivo studies have shown that it can significantly suppress edema development in a dose-dependent manner.[2]
Quantitative Data:
The anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid was assessed in vivo.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 48.9 | 55.7 |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 63.1 | 60.2 |
| Diclofenac | - | Comparable Activity | Comparable Activity |
Data sourced from reference[2]
Experimental Protocol 2: Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid
This protocol outlines the synthesis of the anti-inflammatory piron metabolite from 4-acetylbenzoic acid.
Materials:
-
4-Acetylbenzoic acid
-
Dimethyl oxalate
-
Sodium methoxide in methanol
-
1M Hydrochloric acid
-
Ethylenediamine
-
Ethanol
-
Acetic acid
Procedure:
-
Synthesis of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid (4):
-
Dimethyl oxalate is added to a freshly prepared solution of sodium methoxide in methanol.[2]
-
4-Acetylbenzoic acid is added to the reaction mixture at 60 °C with stirring.[2]
-
The mixture is heated at 40 °C overnight. The resulting precipitate is filtered and washed.[2]
-
1M HCl is added to the precipitate, and the suspension is stirred for 1 hour. The product is then filtered and washed.[2]
-
-
Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid (1):
-
A solution of ethylenediamine in ethanol is added dropwise over 15 minutes to a solution of compound 4 in ethanol and acetic acid at 60 °C.[2]
-
The reaction mixture is heated at 60 °C with stirring for 24 hours.[2]
-
After cooling to room temperature, the precipitate is filtered and washed with ethanol and ethyl acetate to yield the final product.[2]
-
Signaling Pathway for NSAID Action
Caption: Inhibition of COX enzymes by the piron metabolite.
Other Notable Applications
This compound and its isomers serve as intermediates in the synthesis of a variety of other pharmaceutically relevant molecules, including:
-
Curcumin analogs with antioxidant properties.[3]
-
Quinuclidine benzamides that act as agonists of α7 nicotinic acetylcholine receptors, which are potential targets for neurological disorders.[3]
-
Derivatives of paclitaxel , a widely used chemotherapy drug.[3][4]
-
Potent and orally active VLA-4 antagonists , which are being investigated for the treatment of inflammatory diseases.[5]
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent anticancer and anti-inflammatory agents highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in creating novel and effective therapeutics.
References
Application Notes and Protocols: 4'-Acetylbiphenyl-4-carboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-acetylbiphenyl-4-carboxylic acid as a versatile pharmaceutical intermediate. This document includes its applications in drug discovery, detailed synthetic protocols, and relevant biological pathways.
Introduction
4'-Acetylbiphenyl-4-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry. The biphenyl scaffold is a common structural motif in a wide array of pharmacologically active compounds due to its rigid nature, which can facilitate precise interactions with biological targets.[1][2] The presence of both a carboxylic acid and an acetyl group provides two reactive handles for further chemical modifications, making it a valuable building block for the synthesis of diverse molecular architectures.[3] This intermediate is particularly relevant in the development of targeted therapies, including enzyme inhibitors and modulators of cellular signaling pathways.
Applications in Drug Discovery
The primary application of 4'-acetylbiphenyl-4-carboxylic acid as a pharmaceutical intermediate lies in its utility as a scaffold for the synthesis of bioactive molecules. Its derivatives have been explored for various therapeutic areas, including:
-
Anti-inflammatory Agents: The related precursor, 4-acetylbiphenyl, is utilized in the synthesis of diphenylacetic acid, a known anti-inflammatory agent.[4] This highlights the potential of the biphenyl-4-carboxylic acid moiety in the design of new anti-inflammatory drugs.
-
Anticancer Agents: Biphenyl derivatives are investigated as potential anticancer agents.[5] Notably, derivatives of the closely related 4'-hydroxybiphenyl-4-carboxylic acid have been explored as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6][7] This suggests that 4'-acetylbiphenyl-4-carboxylic acid can serve as a crucial intermediate for the development of novel EGFR inhibitors.
-
Antimicrobial and Antifungal Agents: The biphenyl scaffold is also a component of molecules with antimicrobial and antifungal properties.[8]
Synthesis of 4'-Acetylbiphenyl-4-carboxylic Acid
The synthesis of 4'-acetylbiphenyl-4-carboxylic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a versatile and high-yielding method for the preparation of biaryl compounds.[1]
A logical synthetic approach involves the coupling of 4-bromobenzoic acid with 4-acetylphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid
-
4-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromobenzoic acid (1.0 mmol), 4-acetylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4'-acetylbiphenyl-4-carboxylic acid.
Data Presentation
Spectroscopic Data of 4'-Acetylbiphenyl-4-carboxylic Acid
The structure of the synthesized 4'-acetylbiphenyl-4-carboxylic acid should be confirmed by spectroscopic methods.
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.10 (d, 2H), 8.03 (d, 2H), 7.88 (d, 2H), 7.80 (d, 2H), 2.63 (s, 3H), 13.0 (br s, 1H).[9] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 197.8, 167.1, 144.1, 143.2, 136.4, 130.8, 130.0, 129.2, 127.3, 127.0, 27.2.[9] |
| Mass Spec. (ESI-MS) | m/z: 241.08 [M+H]⁺, 239.07 [M-H]⁻ |
Note: NMR data is sourced from a supporting information document for a related synthesis and should be confirmed experimentally.
Application in the Development of EGFR Inhibitors
As previously mentioned, derivatives of biphenyl carboxylic acids are being investigated as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]
4'-Acetylbiphenyl-4-carboxylic acid can be utilized as a starting material to synthesize a variety of derivatives, such as amides, esters, and heterocyclic compounds, which can be screened for their ability to inhibit EGFR. The acetyl group can be a site for derivatization to explore structure-activity relationships (SAR) and optimize binding to the target protein.
EGFR Signaling Pathway and Potential Inhibition
The diagram below illustrates a simplified EGFR signaling pathway and the potential point of intervention for inhibitors derived from 4'-acetylbiphenyl-4-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-acetylphenyl)benzoic acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of 4-(4-acetylphenyl)benzoic acid derivatives, with a specific focus on a promising series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. This document includes detailed experimental protocols for their synthesis, in vitro evaluation, and mechanistic studies, along with quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction
Benzoic acid and its derivatives have been identified as a significant scaffold in the development of novel anticancer agents.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDAC) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5] A recently synthesized series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has demonstrated potent antiproliferative activity against lung cancer cells, suggesting their potential as lead compounds for further drug development.[6] These compounds are proposed to target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are crucial in cancer progression.[6][7]
Data Presentation
The antiproliferative activity of the synthesized 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was evaluated against various human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R | Cancer Cell Line | IC50 (µM)[7] |
| 21 | H | A549 | 5.42 |
| 22 | Cl | A549 | 2.47 |
| 25 | H | A549 | 8.05 |
| 26 | Cl | A549 | 25.4 |
| Cisplatin | - | A549 | 11.71 |
| 21 | H | H69 | Potent Activity |
| 22 | Cl | H69 | Potent Activity |
| 25 | H | H69 | Potent Activity |
| 26 | Cl | H69 | Potent Activity |
| 21 | H | H69AR (anthracycline-resistant) | Potent Activity |
| 22 | Cl | H69AR (anthracycline-resistant) | Potent Activity |
| 25 | H | H69AR (anthracycline-resistant) | Potent Activity |
| 26 | Cl | H69AR (anthracycline-resistant) | Potent Activity |
Experimental Protocols
Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
This protocol describes the synthesis of the parent compounds and their subsequent modifications.
a. Synthesis of 3-{--INVALID-LINK--amino}propanoic acids (Compounds 5 & 6) [8]
-
Dissolve 3-[1-(4-acetylphenyl)thioureido]propanoic acid in acetone at boiling temperature.
-
Add the corresponding 4'-substituted-2-bromoacetophenone.
-
Heat the reaction mixture at reflux for 1-3 hours.
-
Cool the mixture, filter the precipitate, and wash with acetone to obtain the hydrobromide salt.
-
Treat the hydrobromide salt with water and sodium acetate and heat at reflux to yield the final product.
b. Synthesis of 3-{[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoic acids (Compounds 21 & 22) [8]
-
Dissolve the acetylphenyl derivative (e.g., compound 5 or 6) in 2-propanol.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and collect the precipitate as the oxime derivative.
c. Synthesis of Methyl 3-{[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanoates (Compounds 23 & 24) [8]
-
Dissolve the oxime derivative (e.g., compound 21 or 22) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture at reflux for 4 hours.
-
Neutralize the solution with 5% sodium carbonate to a pH of 7.
-
Extract the methyl ester derivative.
d. Synthesis of 3-{[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino}propanehydrazides (Compounds 25 & 26) [8]
-
Dissolve the methyl ester derivative (e.g., compound 23 or 24) in 2-propanol.
-
Add hydrazine hydrate.
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction and collect the hydrazide product.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, H69, H69AR) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the compounds on the cell cycle distribution.[11][12][13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is to investigate the effect of the compounds on the expression and phosphorylation of target proteins like EGFR and SIRT2.[15][16][17][18][19]
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, SIRT2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the evaluation of the antitumor activity of the compounds in a mouse xenograft model of lung cancer.[20][21][22][23][24]
-
Cell Implantation: Subcutaneously inject A549 cells (5 × 10⁶ cells in a mixture of media and Matrigel) into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling Pathway Diagram
References
- 1. preprints.org [preprints.org]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo lung tumor xenograft model [bio-protocol.org]
- 22. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols for the Synthesis of Biphenyl-Based Liquid Crystals Using 4-(4-acetylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel calamitic liquid crystal derived from 4-(4-acetylphenyl)benzoic acid. This precursor, featuring a reactive acetyl group and a carboxylic acid moiety, serves as a versatile building block for creating liquid crystalline materials with a biphenyl-like core structure. The synthetic strategy involves a two-step process: an initial esterification of the carboxylic acid, followed by a Claisen-Schmidt condensation to elongate the molecular structure and induce mesogenic properties.
Synthetic Strategy Overview
The design of rod-like (calamitic) liquid crystals hinges on creating molecules with a rigid core and flexible terminal chains. In this protocol, this compound provides a foundational rigid segment. The synthetic approach is as follows:
-
Esterification: The carboxylic acid group is first protected by converting it into an ethyl ester. This prevents its interference in the subsequent base-catalyzed condensation reaction.
-
Claisen-Schmidt Condensation: The acetyl group of the resulting ester is then condensed with a 4-alkoxybenzaldehyde. This reaction extends the rigid core by forming a chalcone structure and introduces a flexible alkoxy chain, both of which are crucial for the formation of liquid crystalline phases.
Figure 1: Synthetic workflow for the preparation of a chalcone-based liquid crystal from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-acetylphenyl)benzoate (Intermediate)
This protocol details the esterification of this compound to protect the carboxylic acid group.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol (10 mL per gram of acid).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to yield Ethyl 4-(4-acetylphenyl)benzoate as a white solid.
Protocol 2: Synthesis of (E)-Ethyl 4-(4-(3-(4-(octyloxy)phenyl)acryloyl)phenyl)benzoate (Target Liquid Crystal)
This protocol describes the Claisen-Schmidt condensation to form the final chalcone-based liquid crystal.
Materials:
-
Ethyl 4-(4-acetylphenyl)benzoate (from Protocol 1)
-
4-(Octyloxy)benzaldehyde
-
Ethanol
-
Sodium hydroxide (aqueous solution, 10% w/v)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-(4-acetylphenyl)benzoate (1 equivalent) and 4-(octyloxy)benzaldehyde (1.1 equivalents) in ethanol (20 mL per gram of the ester).
-
Base Addition: Cool the solution in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring. The formation of a precipitate is expected.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of ~6 with 1 M hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane mixture) to obtain the final liquid crystal product as a crystalline solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesized compounds. These values are based on typical yields and expected mesomorphic properties for structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| Ethyl 4-(4-acetylphenyl)benzoate | C₁₇H₁₆O₃ | 268.31 | ~90 | 95-97 | - | Crystalline Solid |
| (E)-Ethyl 4-(4-(3-(4-(octyloxy)phenyl)acryloyl)phenyl)benzoate | C₃₂H₃₆O₄ | 484.63 | ~75 | 110 | 155 | Nematic |
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized chalcone derivative are characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol 3: Characterization by DSC and POM
Instrumentation:
-
Differential Scanning Calorimeter
-
Polarized Optical Microscope equipped with a hot stage
Procedure:
-
DSC Analysis:
-
Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal stability and observe the phase transitions. The peak temperatures in the thermogram correspond to the phase transition temperatures.
-
-
POM Analysis:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on the hot stage of the polarized microscope.
-
Heat the sample slowly while observing the changes in texture through the crossed polarizers.
-
Identify the characteristic textures of the liquid crystal phases (e.g., Schlieren or marbled textures for the nematic phase).
-
Correlate the observed textural changes with the transition temperatures obtained from the DSC analysis.
-
Figure 2: A logical workflow for the characterization of the synthesized liquid crystal using DSC and POM.
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of a novel biphenyl-based liquid crystal starting from this compound. The detailed protocols and characterization methods are intended to be a valuable resource for researchers in the fields of materials science and drug development. The presented synthetic strategy demonstrates the utility of this compound as a versatile precursor for the development of new liquid crystalline materials.
Application Notes & Protocols: Derivatization of 4'-Acetylbiphenyl-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Acetylbiphenyl-4-carboxylic acid is a biphenyl derivative of interest in medicinal chemistry and materials science. Its structure features a carboxylic acid group and a ketone, both of which are amenable to chemical modification. Derivatization of the carboxylic acid moiety is a common strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to enable its conjugation to other molecules. This document provides detailed protocols for two primary derivatization strategies: esterification and amide bond formation.
General Derivatization Strategies: The carboxylic acid group of 4'-acetylbiphenyl-4-carboxylic acid can be converted into a variety of functional groups. The most common derivatives are esters and amides, which are typically more stable and can serve as prodrugs or key intermediates in a synthetic pathway.
Caption: General derivatization pathways for 4'-acetylbiphenyl-4-carboxylic acid.
Protocol 1: Esterification via Fischer-Speier Esterification
This protocol describes the synthesis of a methyl ester derivative using a classic acid-catalyzed esterification method.[1]
Materials:
-
4'-Acetylbiphenyl-4-carboxylic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add 4'-acetylbiphenyl-4-carboxylic acid (1.0 eq).
-
Add anhydrous methanol in sufficient quantity to dissolve the starting material (e.g., 10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the alcohol volume) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.
Quantitative Data (Representative): The following table summarizes typical reaction parameters for Fischer esterification. Yields are representative and may vary based on scale and specific conditions.
| Reagent/Parameter | Stoichiometry/Value | Purpose | Typical Yield (%) |
| Carboxylic Acid | 1.0 eq | Starting Material | - |
| Alcohol (Methanol) | Solvent/Reagent | Reagent and Solvent | 85 - 95% |
| Sulfuric Acid | Catalytic | Acid Catalyst | - |
| Reaction Time | 4 - 12 hours | Drive reaction to completion | - |
| Temperature | Reflux | Increase reaction rate | - |
Protocol 2: Amide Formation via HATU-Mediated Coupling
This protocol details the synthesis of an amide derivative using a common peptide coupling agent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is known for high yields and short reaction times.[3]
Materials:
-
4'-Acetylbiphenyl-4-carboxylic acid
-
Amine of choice (e.g., Benzylamine, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere (recommended)
Experimental Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Biphenyl Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted biphenyl carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted biphenyl carboxylic acids?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the palladium-catalyzed reaction of an aryl halide (or triflate) with an arylboronic acid or ester.[2][3] Another classic method is the Ullmann coupling, which uses copper to couple two aryl halides, though it often requires harsh reaction conditions.[4][5] For specific applications, other methods like C-H activation or reactions involving Grignard reagents (Kumada coupling) may be employed.[6]
Q2: Why is the Suzuki-Miyaura coupling preferred over the Ullmann reaction?
A2: The Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance.[7][8] The Ullmann reaction often requires high temperatures (>200°C) and stoichiometric amounts of copper, and can have a reputation for erratic yields.[9][10] Modern palladium-catalyzed reactions have largely superseded the Ullmann reaction for many applications in biaryl synthesis.[10]
Q3: How does steric hindrance, especially at the ortho positions, affect the synthesis?
A3: Steric hindrance, particularly from multiple ortho-substituents, makes the synthesis of biphenyl carboxylic acids significantly more challenging.[7] It can impede the crucial steps of the catalytic cycle in cross-coupling reactions, such as oxidative addition and reductive elimination, leading to low or no yield.[11] Synthesizing these tetra-ortho-substituted biphenyls often requires specialized, bulky ligands (e.g., Buchwald ligands), more reactive catalysts, and carefully optimized reaction conditions to achieve good results.[6][7]
Q4: What are the typical purification strategies for biphenyl carboxylic acids?
A4: Purification often involves a combination of techniques. A common first step is an acid-base workup, where the carboxylic acid is deprotonated with a base (e.g., NaOH) to form a water-soluble salt, allowing for the removal of neutral organic impurities by extraction with an organic solvent.[12][13] The aqueous layer is then re-acidified to precipitate the purified carboxylic acid.[13] Further purification is typically achieved by recrystallization from suitable solvents like aqueous ethanol or a benzene/petroleum ether mixture, or by column chromatography.[14][15]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction for synthesizing a biphenyl carboxylic acid is giving very low yields or not proceeding at all. What are the potential causes and solutions?
-
Answer: Low yields are a common issue and can stem from several factors.[11] A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[11] Impurities in starting materials can also poison the catalyst.[12]
-
Solution: Degas your solvent by bubbling with an inert gas for at least 30 minutes.[12] Use a robust pre-catalyst (e.g., XPhos Pd G4) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can improve catalyst stability and activity, especially for challenging substrates.[16][17]
-
-
Boronic Acid Instability: Boronic acids can undergo decomposition (protodeboronation or homocoupling), especially at elevated temperatures.[11][16]
-
Solution: Check the purity of your boronic acid before use. Consider using the corresponding pinacol ester (Bpin), which is often more stable. Adding the boronic acid slowly or in portions can sometimes help.[17]
-
-
Inefficient Transmetalation: The choice of base is critical for the transmetalation step.
-
Solution: The base's strength and solubility are key.[11] If using a carbonate like K₂CO₃, ensure it is finely powdered and dry. For difficult couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[6] A phase-transfer catalyst (e.g., TBAB) can be beneficial in biphasic solvent systems.[18]
-
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[16] Sterically hindered substrates also require more forcing conditions.
-
Solution: For aryl chlorides, use a more active catalyst system (e.g., with a Buchwald ligand).[16] For hindered substrates, increasing the temperature, catalyst loading, or reaction time may be necessary.[11] Screening different solvents like dioxane, THF, or toluene/water mixtures can also identify optimal conditions.[12]
-
-
Problem 2: Significant Homocoupling Side Products
-
Question: My reaction produces a significant amount of homocoupled product from the boronic acid, which is difficult to separate from my desired biphenyl. How can I minimize this?
-
Answer: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[11]
-
Strictly Inert Conditions: Oxygen can promote the formation of Pd(II) and subsequent homocoupling.
-
Stoichiometry and Catalyst Choice: An excess of the boronic acid can sometimes lead to more homocoupling.
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Employing bulky, electron-rich phosphine ligands can often suppress the homocoupling side reaction.[11]
-
-
Problem 3: Difficulty in Product Purification
-
Question: I've completed the reaction, but I'm struggling to isolate a pure sample of my biphenyl carboxylic acid. The crude product contains residual catalyst and starting materials.
-
Answer: Purification can be challenging, especially if the product has similar polarity to impurities.
-
Removal of Palladium: Residual palladium can contaminate the final product.
-
Solution: If using a heterogeneous catalyst like Pd/C, it can be removed by simple filtration through Celite at the end of the reaction.[19] For homogeneous catalysts, passing the crude product through a short plug of silica gel or treating it with a palladium scavenger can be effective.
-
-
Separating from Starting Materials: If the reaction did not go to completion, separating the product from unreacted starting materials can be difficult.
-
Solution: An acid-base extraction is highly effective.[12] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid product will move to the aqueous layer as its carboxylate salt, leaving neutral starting materials (like the aryl halide) in the organic layer. The aqueous layer can then be washed with fresh organic solvent, acidified (e.g., with 1M HCl) to precipitate the pure acid, and then extracted back into an organic solvent.[13]
-
-
Recrystallization: Finding a suitable solvent system is key for obtaining high purity.
-
Solution: For many biphenyl carboxylic acids, a mixed solvent system like aqueous ethanol or benzene/petroleum ether works well.[15] The process involves dissolving the crude acid in a minimum amount of the hot, good solvent and then slowly adding the poor solvent until turbidity persists, followed by slow cooling to promote crystal growth.
-
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
The table below summarizes typical reaction conditions for the synthesis of sterically hindered biphenyls, demonstrating the impact of different components on the reaction outcome.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-3-methylbenzoic acid | (2,6-Dimethylphenyl)boronic acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 100 | 24 | 92 |
| 2 | 2-Bromo-5-chlorobenzoic acid | (2-Methylphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 12 | 90 |
| 3 | 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 64 |
| 4 | 1-Iodo-2,4,6-trichlorobenzene | (2,6-Dichlorophenyl)boronic acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 100 | 24 | 75 |
Data compiled from literature reports for illustrative purposes.[6][7][14][19]
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of 2'-Methylbiphenyl-4-carboxylic acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromobenzoic acid with 2-methylphenylboronic acid.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, 2-methylphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[14]
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and brine (1x).
-
Extract the combined aqueous layers with ethyl acetate (1x).
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by flash column chromatography on silica gel to afford the pure 2'-methylbiphenyl-4-carboxylic acid.[14]
-
Visualizations
Caption: General workflow for Suzuki-Miyaura synthesis.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4'-Acetylbiphenyl-4-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of catalyst impurities from 4'-acetylbiphenyl-4-carboxylic acid, a crucial step in ensuring the quality and safety of subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium catalyst from 4'-acetylbiphenyl-4-carboxylic acid?
A1: The most common and effective methods for palladium removal from your product include:
-
Adsorption: This involves using materials that bind to the palladium, such as activated carbon or specialized metal scavengers.[1][2][3] Metal scavengers are often silica or polymer-based and are functionalized with groups like thiols, amines, or phosphines that have a high affinity for palladium.[4][5]
-
Recrystallization: This is a powerful technique for purifying solid compounds like 4'-acetylbiphenyl-4-carboxylic acid. By dissolving the crude product in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities (including palladium) in the solution.[4][6]
-
Filtration: If a heterogeneous catalyst (e.g., palladium on carbon, Pd/C) was used, it can often be removed by simple filtration, typically through a pad of a filter aid like Celite® to capture fine particles.[3][5]
-
Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from an organic solution of your product.[3][5]
Q2: How do I select the most appropriate purification method for my experiment?
A2: The choice of method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (solids), filtration is the first step. For homogeneous (dissolved) catalysts, adsorption or recrystallization are more suitable.[5]
-
Product Solubility and Stability: The solubility of 4'-acetylbiphenyl-4-carboxylic acid in different solvents will determine the feasibility of recrystallization and the choice of solvent for scavenger use.
-
Desired Purity Level: For pharmaceutical applications with strict limits on metal impurities (often below 10 ppm), highly efficient methods like specialized metal scavengers are recommended.[7][8]
-
Scale of the Reaction: For large-scale production, the cost and ease of use of the method are important considerations. Activated carbon is a cost-effective option, though potentially less selective than specialized scavengers.[9]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a metal that should be limited in APIs. The permitted daily exposure (PDE) for palladium is a key factor in determining the acceptable concentration in the final product, which often translates to low parts-per-million (ppm) levels.[7][10]
Q4: Can activated carbon lead to a loss of my final product?
A4: Yes, a significant drawback of using activated carbon is its potential for non-specific adsorption, which can lead to a loss of the desired product along with the palladium impurity.[3] To mitigate this, it is crucial to use the minimum effective amount of activated carbon and to perform small-scale optimization experiments first.
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal by Adsorption (Scavengers or Activated Carbon)
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your solvent system (aqueous vs. organic).[5] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific conditions.[7] |
| Insufficient Scavenger Loading or Contact Time | 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Stirring Time: Allow the scavenger to be in contact with the solution for a longer period (e.g., overnight).[11] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[3] |
| Presence of Strong Ligands | Ligands from the coupling reaction (e.g., phosphines) can compete with the scavenger for binding to palladium. Consider a pre-treatment step or choose a scavenger that can effectively displace these ligands. |
Issue 2: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Screen Different Solvents: The ideal solvent should dissolve the compound well when hot but poorly when cold. For 4'-acetylbiphenyl-4-carboxylic acid, consider solvents like aqueous ethanol or a mixture of benzene and petroleum ether.[12] 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" in which it is insoluble to induce crystallization. |
| Product Remains in Mother Liquor | 1. Cool the Solution Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath to maximize crystal formation. 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. |
| Premature Crystallization During Hot Filtration | 1. Preheat the Funnel and Flask: Use a heated filter funnel or preheat the filtration apparatus with hot solvent. 2. Use a Minimum of Hot Solvent: Ensure the product is fully dissolved, but avoid using an excessive amount of solvent. |
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Activated Carbon | 80 - 100 | < 10 | Low cost, widely available.[9] | Can lead to product loss due to non-specific binding.[3] |
| Thiol-Based Scavenger (e.g., Smopex®-111) | 100 | < 2 | High efficiency and selectivity.[4] | Higher cost compared to activated carbon. |
| TMT-Based Scavenger (e.g., Biotage® MP-TMT) | 33,000 | < 200 (single treatment) | Very effective for high levels of palladium.[11] | May require multiple treatments for very low limits. |
| Recrystallization | Varies | Can be very low | Can significantly improve overall purity, not just metal removal. | Yield loss is possible; requires finding a suitable solvent.[4] |
| Column Chromatography + Scavenger | >100 (post-column) | < 100 | Highly effective for achieving very low palladium levels.[8] | Multi-step process, can be time-consuming. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude 4'-acetylbiphenyl-4-carboxylic acid in a suitable organic solvent (e.g., toluene, THF) at a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-based scavenger resin (e.g., 1-5 wt% relative to the crude product). The optimal amount should be determined in small-scale trials.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for 1-16 hours.[4] Reaction progress can be monitored by taking small aliquots of the solution and analyzing for palladium content (e.g., by ICP-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For 4'-acetylbiphenyl-4-carboxylic acid, aqueous ethanol is a good starting point.[12]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible (e.g., palladium black), perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizations
Caption: General workflow for the purification of 4'-acetylbiphenyl-4-carboxylic acid.
Caption: Troubleshooting guide for inefficient palladium removal by adsorption.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Biphenyl Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of biphenyl acids via Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura synthesis of biphenyl acids in a question-and-answer format.
Question: Why is the yield of my biphenyl acid product consistently low?
Answer: Low yields in Suzuki-Miyaura couplings for biphenyl acid synthesis can arise from several factors, often related to the presence of the carboxylic acid functionality. Here are the primary causes and solutions:
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Catalyst Inhibition/Deactivation: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst, potentially hindering its catalytic activity.[1]
-
Solution: Consider switching to a different palladium precatalyst or ligand system. For instance, if you are using a Pd(II) source like PdCl₂(dppf), try a Pd(0) source such as Pd(PPh₃)₄.[1] Buchwald's G3 or G4 palladacycles are also robust precatalysts to consider.
-
-
Poor Solubility of Reactants: The carboxylate salt of your starting material (either the aryl halide or the boronic acid) may have poor solubility in the organic solvent, leading to a low effective concentration in the reaction phase.[2]
-
Solution: Employing a biphasic solvent system (e.g., toluene/water, dioxane/water) can help.[2] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve the solubility of the carboxylate salt in the organic phase.
-
-
Insufficient Base: The carboxylic acid will consume one equivalent of the base before the reaction begins. If an insufficient amount of base is used, the reaction may not proceed efficiently.
-
Solution: Always use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle.[2]
-
-
Protodeboronation of the Boronic Acid: Boronic acids, especially those bearing electron-withdrawing groups, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), leading to the formation of undesired byproducts and reduced yield.
Question: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[4]
-
Solution:
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed by bubbling an inert gas (argon or nitrogen) through them before use.[4]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
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Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.
-
Optimize Catalyst and Ligand: Bulky electron-rich phosphine ligands can often suppress homocoupling.[4] Using a Pd(0) precatalyst can also be beneficial as it reduces the initial concentration of Pd(II) species that can promote this side reaction.[4]
-
Question: My reaction is very slow or does not go to completion. What can I do?
Answer: Incomplete conversion can be due to several factors, including catalyst deactivation or suboptimal reaction conditions.
-
Solution:
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures.
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Screen Different Solvents: The choice of solvent can have a significant impact on reaction rate and yield. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, DMF, and THF, often with water as a co-solvent.
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Protect the Carboxylic Acid: If other troubleshooting steps fail, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be coupled, and then the carboxylic acid can be regenerated by hydrolysis in a subsequent step.[1] This approach circumvents many of the issues associated with the free carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group for a Suzuki-Miyaura reaction?
A1: Not always. Many Suzuki-Miyaura reactions can be successfully performed in the presence of a free carboxylic acid, provided the reaction conditions are optimized (e.g., by using an extra equivalent of base). However, if you are experiencing issues like low yield or catalyst deactivation, protecting the carboxylic acid as an ester is a reliable strategy.[1][2]
Q2: What is the best base to use for the synthesis of biphenyl acids?
A2: The optimal base is substrate-dependent. However, milder inorganic bases are generally preferred to avoid side reactions. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective.[5][6] Cesium carbonate (Cs₂CO₃) is also a good option, particularly for more challenging couplings.
Q3: Which palladium catalyst and ligand combination is recommended?
A3: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. The choice of ligand is often crucial. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[6][7]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating Suzuki-Miyaura reactions, often leading to shorter reaction times and improved yields.[1]
Data Presentation
Table 1: Comparison of Different Bases in the Synthesis of a Biphenyl Carboxylic Acid
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ (2) | PdCl₂ (0.05) | C60-TEGs | Water | RT | 4 | >90 | [5] |
| 2 | 2-Bromobenzoic acid | 4-Methylphenylboronic acid | K₃PO₄ (2) | Pd(dba)₂ | PPh₃ (4) | Dioxane | 105 | - | - | [6] |
| 3 | 4-Bromotoluene | 3-Carboxyphenylboronic acid | Cs₂CO₃ (3) | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | THF/Water | 40 | 2.5 | - | General Protocol |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Experimental Protocol for the Synthesis of a Biphenyl Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aryl halide containing a carboxylic acid moiety (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 3.0 equiv)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
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Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
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Acidify the aqueous layer with 1M HCl to precipitate the biphenyl carboxylic acid product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura synthesis of biphenyl acids.
Caption: Troubleshooting decision tree for optimizing Suzuki-Miyaura reactions of biphenyl acids.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(4-acetylphenyl)benzoic acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-acetylphenyl)benzoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a carboxylic acid derivative. Its molecular structure, containing two phenyl rings, contributes to its low intrinsic aqueous solubility. This poor solubility can pose significant challenges for in vitro experiments, formulation development, and achieving desired bioavailability in drug delivery systems.
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | - |
| Molecular Weight | 240.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | [Generic observation for similar compounds] |
| Melting Point | Not available | - |
| pKa | Estimated ~4-5 | Based on benzoic acid structure |
| Predicted logP | 2.8 | --INVALID-LINK-- |
| Predicted Aqueous Solubility (as 4-acetylbenzoic acid) | log10WS = -2.19 | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in DMSO and methanol | --INVALID-LINK-- |
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral aqueous solutions, it exists predominantly in its neutral, poorly soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the carboxylate salt, which is significantly more soluble in water.[1]
Q4: What are the most common strategies to improve the aqueous solubility of this compound?
A4: The most common and effective strategies include:
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pH Adjustment: Increasing the pH of the aqueous medium to form the more soluble salt.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Use of Excipients: Employing solubilizing agents like cyclodextrins.
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Salt Formation: Preparing a solid salt form of the compound prior to dissolution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Cause: At physiological pH, the compound may still not be sufficiently ionized to achieve the desired concentration. The equilibrium between the solid and dissolved states may be slow to reach.
Solution Workflow:
References
preventing side reactions in the synthesis of 4-(4-acetylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-acetylphenyl)benzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during its synthesis.
Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound: Suzuki-Miyaura Coupling and Friedel-Crafts Acylation. This guide is divided by synthetic route to address specific issues you may encounter.
Route 1: Suzuki-Miyaura Coupling
This route typically involves the palladium-catalyzed cross-coupling of 4-acetylphenylboronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid).
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Poor Reagent Quality: Boronic acid degradation or impure aryl halide. 3. Inappropriate Base: The base is not optimal for the reaction. 4. Presence of Oxygen: Deactivates the catalyst. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed, air-stable catalyst. 2. Use freshly purchased or purified reagents. Boronic acids can be sensitive to storage conditions. 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] 4. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Protodeboronation | 1. Presence of Water: Water can act as a proton source, leading to the replacement of the boronic acid group with hydrogen.[2] 2. Inappropriate Base: Strong bases can promote this side reaction.[1] 3. High Reaction Temperature: Can accelerate the rate of protodeboronation.[1] | 1. Use anhydrous solvents and oven-dried glassware. Consider adding molecular sieves. 2. Switch to a milder base like K₂CO₃ or KF.[3] 3. Attempt the reaction at a lower temperature (e.g., 60-80 °C).[1] |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Can lead to the oxidative homocoupling of the boronic acid. 2. Inefficient Catalytic Cycle: Slow transmetalation can favor homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. 2. Optimize the catalyst and ligand system to ensure efficient cross-coupling. |
Route 2: Friedel-Crafts Acylation
This approach involves the acylation of 4-phenylbenzoic acid (biphenyl-4-carboxylic acid) with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Troubleshooting Common Issues in Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Substrate: The carboxylic acid group on 4-phenylbenzoic acid is deactivating, making the reaction challenging. 2. Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. 3. Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required. | 1. Consider protecting the carboxylic acid group as an ester before acylation, followed by deprotection. 2. Use anhydrous reagents and solvents, and flame- or oven-dry all glassware.[4] 3. Increase the molar equivalents of the Lewis acid.[4] |
| Polysubstitution (Di-acylation) | 1. Excess Acylating Agent: Using a large excess of the acetylating agent can lead to a second acylation. 2. High Reaction Temperature: Can promote further reaction of the mono-acylated product. | 1. Use a 1:1 molar ratio of the substrate to the acylating agent.[4][5] 2. Maintain a low reaction temperature, especially during the addition of the acylating agent.[5] |
| Formation of Isomeric Byproducts | 1. Reaction Conditions: The regioselectivity of the acylation can be influenced by temperature and solvent. | 1. Screen different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) and optimize the reaction temperature to favor the desired para-acylation.[5] |
| Tar Formation | 1. Excessive Heat: High temperatures can lead to the decomposition of starting materials and products.[4] | 1. Maintain a controlled, low temperature during the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route depends on the available starting materials and the scale of the synthesis. The Suzuki-Miyaura coupling often offers milder reaction conditions and can be more tolerant of functional groups. However, the Friedel-Crafts acylation may be more cost-effective if 4-phenylbenzoic acid is readily available.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What are the best methods for purifying the final product?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system (e.g., ethanol/water) should be determined.[6] For challenging separations of impurities, column chromatography on silica gel may be necessary.
Q4: I am observing an unknown impurity in my final product. How can I identify it?
A4: Mass Spectrometry (MS) can be used to determine the molecular weight of the impurity, which can provide clues to its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for elucidating the detailed structure of the impurity.
Q5: Are there any specific safety precautions I should take during these syntheses?
A5: Yes. For Friedel-Crafts acylation, Lewis acids like aluminum chloride are corrosive and react violently with water.[7] Acetyl chloride is also corrosive and lachrymatory. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For Suzuki-Miyaura coupling, palladium catalysts and some ligands can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Please note: The following protocols are based on analogous reactions and may require optimization for the specific synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid (Analogous to the synthesis of 4-acetylbiphenyl)
This protocol can be adapted by using 4-bromobenzoic acid and 4-acetylphenylboronic acid.
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To a round-bottom flask, add 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
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Heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of Biphenyl (Analogous to the acylation of 4-phenylbenzoic acid)
This protocol can be adapted by using 4-phenylbenzoic acid as the substrate. Protection of the carboxylic acid group may be necessary.
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 - 2.0 eq) in an anhydrous solvent (e.g., dichloromethane).[4]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension.[4]
-
After the addition is complete, add a solution of biphenyl (1.0 eq) in the anhydrous solvent dropwise, maintaining the temperature at 0-5 °C.[4]
-
After the addition of the biphenyl solution, remove the ice bath and allow the reaction to stir at room temperature for a designated time, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main reaction and side reactions in the Suzuki-Miyaura synthesis.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
References
Technical Support Center: Large-Scale Synthesis of 4'-Acetylbiphenyl-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the large-scale synthesis of 4'-acetylbiphenyl-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4'-acetylbiphenyl-4-carboxylic acid?
A1: The most common large-scale synthetic routes involve a two-step process:
-
Formation of the biphenyl core: This is typically achieved through a Suzuki-Miyaura coupling or a Friedel-Crafts acylation reaction to produce 4-acetylbiphenyl.
-
Oxidation: The acetyl group of 4-acetylbiphenyl is then oxidized to a carboxylic acid to yield the final product.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?
A2: Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Incomplete reactions can often be attributed to inactive catalysts, an inappropriate base, or suboptimal temperature.[1] For less reactive starting materials, a higher temperature or a more active catalyst system may be necessary.[1]
Q3: What are the main challenges in the Friedel-Crafts acylation route at a large scale?
A3: Large-scale Friedel-Crafts acylation can be challenging due to the highly exothermic nature of the reaction, requiring careful temperature control. The use of stoichiometric amounts of a Lewis acid, such as aluminum chloride (AlCl₃), which is also moisture-sensitive, presents handling and waste disposal issues.[1]
Q4: Which oxidizing agents are suitable for converting 4-acetylbiphenyl to 4'-acetylbiphenyl-4-carboxylic acid on a large scale?
A4: Common and cost-effective oxidizing agents for this transformation include sodium hypochlorite (bleach) and potassium permanganate (KMnO₄).[2][3] The choice of oxidant depends on factors such as cost, safety, and waste management.
Q5: How can I purify the final 4'-acetylbiphenyl-4-carboxylic acid product at an industrial scale?
A5: Large-scale purification of carboxylic acids is typically achieved through recrystallization.[4][5] The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals.[5] The choice of solvent is critical for achieving high purity and yield. Aqueous ethanol or a mixture of benzene and petroleum ether can be effective for biphenyl carboxylic acids.[6] Another method involves dissolving the acid in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure carboxylic acid.[4]
Troubleshooting Guides
Part 1: Synthesis of 4-Acetylbiphenyl Intermediate
Issue 1.1: Low yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Action |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst stored under an inert atmosphere.[1] |
| Oxidized Phosphine Ligand | Use fresh, high-purity ligands. For challenging couplings, consider using bulky, electron-rich ligands.[1] |
| Inefficient Base | Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better dispersion.[1] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. A milder base can sometimes be beneficial.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature; some couplings may require heating up to 80-100 °C.[1] |
Issue 1.2: Incomplete Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Action |
| Deactivated Lewis Acid (e.g., AlCl₃) | Use a fresh, unopened container of anhydrous aluminum chloride and handle it in a dry, inert atmosphere.[1] |
| Insufficient Lewis Acid | Ensure at least a 1:1 molar ratio of the Lewis acid to the limiting reagent; an excess is often used to drive the reaction to completion.[1] |
| Low Reaction Temperature | While initial addition is at a low temperature for control, a subsequent heating step (reflux) may be necessary.[1] |
Part 2: Oxidation of 4-Acetylbiphenyl to 4'-Acetylbiphenyl-4-carboxylic Acid
Issue 2.1: Incomplete Oxidation
| Potential Cause | Troubleshooting Action |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of the oxidizing agent is used. Monitor the reaction progress using techniques like TLC or HPLC. |
| Low Reaction Temperature | The oxidation may require heating to proceed at a reasonable rate. Optimize the temperature based on the chosen oxidant. |
| Poor Solubility of Reactant | Ensure adequate mixing and consider using a co-solvent to improve the solubility of 4-acetylbiphenyl in the reaction medium. |
Issue 2.2: Formation of Impurities during Oxidation
| Potential Cause | Troubleshooting Action |
| Over-oxidation/Side Reactions | Carefully control the reaction temperature and the addition rate of the oxidizing agent. Use of a phase-transfer catalyst can sometimes improve selectivity. |
| Chlorinated By-products (with NaOCl) | Maintain a low concentration of NaOCl throughout the reaction, which can be achieved by using a catalytic amount of bleach with a co-oxidant like sodium chlorite.[7] |
| Formation of Manganese Dioxide (with KMnO₄) | After the reaction, the manganese dioxide precipitate needs to be filtered off. A subsequent wash with a reducing agent solution (e.g., sodium bisulfite) can help remove residual manganese species.[8] |
Part 3: Purification of 4'-Acetylbiphenyl-4-carboxylic Acid
Issue 3.1: Low Recovery after Recrystallization
| Potential Cause | Troubleshooting Action |
| Inappropriate Recrystallization Solvent | The product may be too soluble in the chosen solvent even at low temperatures. Screen for a solvent or solvent mixture where the product has high solubility when hot and low solubility when cold.[5] |
| Insufficient Cooling | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[5] |
| Premature Crystallization | If the product crystallizes too quickly, impurities can be trapped. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. |
Issue 3.2: Product Contamination
| Potential Cause | Troubleshooting Action |
| Residual Starting Material or Intermediates | Optimize the reaction conditions to ensure complete conversion. Consider a pre-purification step before the final recrystallization. |
| Inorganic Salts | If the purification involves acid-base extraction, ensure the precipitated product is thoroughly washed with deionized water to remove any residual salts. |
| Colored Impurities | Treat the crude product with activated carbon during the recrystallization process to adsorb colored impurities.[5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 4-Acetylbiphenyl
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoacetophenone, phenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Oxidation of 4-Acetylbiphenyl with Sodium Hypochlorite
This protocol is a general guideline and requires careful control.
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 4-acetylbiphenyl in a suitable solvent like acetic acid or a mixture of organic solvent and water with a phase-transfer catalyst.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach) to the reaction mixture while maintaining the temperature within a specific range (e.g., 20-40 °C) to control the exothermic reaction.
-
Reaction: Stir the mixture until the reaction is complete, as monitored by TLC or HPLC.
-
Quenching: Quench any excess oxidant by adding a reducing agent such as sodium bisulfite solution.
-
Work-up and Isolation: Acidify the reaction mixture with an acid like HCl to precipitate the carboxylic acid product. Filter the solid, wash thoroughly with water, and dry.
-
Purification: The crude 4'-acetylbiphenyl-4-carboxylic acid can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the two-step synthesis of 4'-acetylbiphenyl-4-carboxylic acid.
Caption: Troubleshooting logic for low yield in the oxidation step.
References
- 1. benchchem.com [benchchem.com]
- 2. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
Technical Support Center: Column Chromatography of Biphenyl Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of biphenyl carboxylic acids.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of biphenyl carboxylic acids by column chromatography.
Issue 1: Poor Separation or Co-elution of Compounds
-
Q: My biphenyl carboxylic acid is not separating from impurities. What can I do?
-
A: Poor separation can result from several factors. First, ensure your solvent system is optimized. For biphenyl carboxylic acids, a biphenyl stationary phase can offer different selectivity compared to standard silica gel or C18 columns due to π-π interactions.[1][2] Consider adjusting the mobile phase composition; using methanol can induce aromatic selectivity, while acetonitrile can make a biphenyl column behave more like a C18 column. If you are using a standard silica gel column, ensure you have an appropriate polarity offset between your compound and impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of complex mixtures.
-
Issue 2: Peak Tailing
-
Q: The peak for my biphenyl carboxylic acid is tailing or streaking down the column. How can I fix this?
-
A: Peak tailing is a common problem when purifying acidic compounds like carboxylic acids on silica gel. This is often due to strong interactions between the acidic analyte and the slightly acidic silanol groups on the silica surface. To mitigate this, add a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the stationary phase and resulting in a more symmetrical peak shape.
-
Issue 3: Compound is Not Eluting from the Column
-
Q: I've loaded my sample, but the biphenyl carboxylic acid is not coming off the column, even with a high polarity mobile phase. What should I do?
-
A: If your compound is not eluting, it may be too polar for the chosen mobile phase or it could be irreversibly adsorbed to the stationary phase. First, try a more polar solvent system. If that fails, consider if your compound is stable on silica gel. Some compounds can degrade on acidic silica. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If instability is an issue, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine, followed by your neutral mobile phase.[3]
-
Issue 4: The Column is Running Slow or is Blocked
-
Q: My column flow rate has significantly decreased, or the column is completely blocked. What is the cause and how can I fix it?
-
A: A blocked column can be caused by several factors. The most common is precipitation of the sample at the top of the column if it is not fully soluble in the initial mobile phase. To avoid this, ensure your sample is fully dissolved before loading, or consider using a "dry loading" technique (see Experimental Protocols). Another cause can be the use of too fine of a silica gel for a gravity column, leading to high back pressure. Ensure your silica gel particle size is appropriate for your column dimensions and elution method (gravity vs. flash). If the column is already blocked, you may need to carefully remove the top layer of silica and replace it with fresh stationary phase.
-
Data Presentation: Typical Preparative Chromatography Parameters
The following table provides typical starting parameters for preparative column chromatography of a biphenyl carboxylic acid on silica gel. These values should be optimized for each specific separation.
| Parameter | Typical Value/Range | Justification |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective stationary phase for normal-phase chromatography. The particle size is suitable for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Acetic Acid | A common solvent system for moderately polar compounds. The acetic acid is crucial for preventing peak tailing of the carboxylic acid. The ratio of hexane to ethyl acetate should be optimized using TLC first. |
| Loading Capacity | 1-5% (w/w) of silica gel | A general guideline for the amount of crude material that can be loaded onto a silica column.[4] Higher loading may be possible for easier separations. |
| Column Dimensions | 40 mm x 200 mm | A common size for purifying gram-scale quantities of material. |
| Flow Rate | 20-40 mL/min | A typical flow rate for a 40 mm ID column in flash chromatography. The optimal flow rate will depend on the separation. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of your crude biphenyl carboxylic acid mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), each containing 0.5-1% acetic acid.
-
Place the TLC plates in the chambers and allow the solvent to ascend the plate.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities.
Protocol 2: Packing a Silica Gel Column (Wet Slurry Method)
-
Secure a glass chromatography column vertically with a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[5][6]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.[7]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the side of the column to help the silica pack evenly.[8]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the solvent until it is just level with the top of the sand. The column is now ready for sample loading.
Protocol 3: Sample Loading (Dry Loading Method)
-
Dissolve your crude biphenyl carboxylic acid mixture in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution to form a free-flowing powder after evaporation of the solvent on a rotary evaporator.[3]
-
Carefully add the silica gel with your adsorbed sample to the top of the packed column.
-
Gently tap the column to settle the new layer of silica.
-
Add a protective layer of sand on top of the sample-adsorbed silica.
-
Carefully add your initial mobile phase and begin elution.
Mandatory Visualizations
Caption: A troubleshooting workflow for common issues in biphenyl carboxylic acid chromatography.
Caption: Logical relationships between analyte properties and chromatographic parameters.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Purification [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 4-(4-acetylphenyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(4-acetylphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | - Exposure to light, moisture, or elevated temperatures. - Contamination. | - Visually inspect the material. If significant discoloration or clumping is observed, it may indicate degradation. - Compare the appearance to a fresh, unopened sample if available. - Consider performing analytical tests (e.g., melting point, HPLC) to assess purity. - If degradation is suspected, do not use the material in critical experiments. |
| Inconsistent experimental results | - Degradation of the compound leading to lower purity. - Improper storage leading to contamination. | - Verify the storage conditions of the compound. Ensure it is stored in a tightly sealed container in a cool, dry, and dark place. - Check for any potential sources of contamination in the storage area. - Run a quality control check on the material (e.g., measure its melting point and compare it to the reference value of 208-210°C).[1] |
| Material is difficult to dissolve | - The compound is known to be soluble in DMSO and methanol.[1] - Potential degradation to less soluble impurities. | - Ensure the correct solvent is being used. - Gently warm the solution or use sonication to aid dissolution. - If solubility issues persist with a previously reliable batch, it may be a sign of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4] It is also advisable to protect it from light.
Q2: What is the expected shelf life of this compound?
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from its typical white to light yellow crystalline powder form to a more pronounced yellow or brown color, as well as clumping of the powder due to moisture absorption.[1] A significant deviation in its melting point from the established 208-210°C range can also indicate impurity or degradation.[1]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong bases, as these can cause hazardous reactions.[6]
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).
Experimental Protocols
Protocol: Determination of Purity by Melting Point
Objective: To assess the purity of this compound by determining its melting point.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of this compound
-
Reference standard of this compound (if available)
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely crush a small amount of the this compound sample.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute initially.
-
As the temperature approaches the expected melting point (208-210°C), reduce the heating rate to 1-2°C per minute.[1]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
A broad melting range or a melting point significantly lower than the reference range indicates the presence of impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. nbinno.com [nbinno.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 4-(3-Acetylphenyl)benzoic acid Supplier in Mumbai, 4-(3-Acetylphenyl)benzoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Molecular Structure of 4-(4-acetylphenyl)benzoic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural validation of 4-(4-acetylphenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science.
The precise arrangement of atoms within this compound dictates its physicochemical properties and, consequently, its function and potential applications. While X-ray crystallography stands as the gold standard for providing a definitive solid-state molecular structure, a multi-faceted approach utilizing complementary spectroscopic methods is often essential for a complete and robust characterization. This guide presents the experimental data for the X-ray crystallographic structure of this compound and compares this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation in the solid state. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 657869.
Table 1: Crystallographic Data for this compound (CCDC 657869)
| Parameter | Value |
| Chemical Formula | C₉H₈O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.933(2) |
| b (Å) | 5.2750(10) |
| c (Å) | 13.911(3) |
| α (°) | 90 |
| β (°) | 108.99(3) |
| γ (°) | 90 |
| Volume (ų) | 759.9(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.436 |
| R-factor (%) | 4.3 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is selected and mounted on a goniometer. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Alternative and Complementary Validation Methods
While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques are crucial for confirming the molecular structure in solution and for providing complementary information.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Weaknesses |
| X-ray Crystallography | Precise 3D molecular structure in the solid state, bond lengths, bond angles, stereochemistry, and packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state information only. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry in solution. | Provides detailed structural information in solution, non-destructive. | Can be complex to interpret for large molecules, may not provide absolute stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide detailed 3D structural information, isomers can be difficult to distinguish. |
| Infrared Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Conclusion
The structural validation of this compound is most definitively achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure in the solid state. However, a comprehensive characterization relies on the synergistic use of complementary analytical techniques. NMR spectroscopy is invaluable for elucidating the structure in solution, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid confirmation of the presence of key functional groups. By employing a combination of these methods, researchers can have the highest level of confidence in the structure and purity of their compounds, which is a critical foundation for further research and development.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-(4-acetylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and pharmaceutical development. For a compound such as 4-(4-acetylphenyl)benzoic acid, a versatile building block in organic synthesis, ensuring high purity is paramount for its intended applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for the separation, identification, and quantification of the main compound and any potential impurities.
Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC is the most common and recommended technique for non-volatile and moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte, a non-polar stationary phase (typically C18), and a polar mobile phase.
A standard RP-HPLC method offers high resolution, sensitivity, and reproducibility for quantitative analysis. The use of a C18 column is a robust starting point for method development.[1]
Comparison of HPLC Methods
For a comprehensive analysis, it is beneficial to compare different HPLC conditions to optimize the separation of this compound from potential impurities, such as starting materials, by-products, or degradation products. The following table outlines a primary method and potential alternatives.
| Parameter | Method 1 (Primary) | Method 2 (Alternative Column) | Method 3 (Alternative Mobile Phase) |
| Stationary Phase | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | RP-Amide (e.g., 15 cm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate (pH 4.2)[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile[2] |
| Elution Mode | Gradient | Isocratic (e.g., 70:30 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min[2] |
| Column Temperature | 30°C | 35°C | Ambient or 30°C |
| Detection | UV at 254 nm[2] | UV at 220 nm | UV at 230 nm or 254 nm[2] |
| Injection Volume | 10 µL[1] | 10 µL | 10 µL |
| Expected Outcome | Good resolution for a wide range of impurities. | Potentially different selectivity for polar impurities. | MS-compatible method, good for impurity identification. |
Detailed Experimental Protocols
Method 1: Primary Recommended RP-HPLC Protocol
This protocol provides a robust starting point for the purity determination of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).[1]
-
This compound reference standard.
-
Synthesized this compound sample.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient could start at 70% A and 30% B, ramping to 30% A and 70% B over 15 minutes to elute the main compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis and Data Interpretation:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the synthesized sample.
-
The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).
Visualization of the HPLC Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis.
References
A Comparative Guide to the Biological Activities of 4-(4-acetylphenyl)benzoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-(4-acetylphenyl)benzoic acid and its ester derivatives, supported by experimental data. The focus is on their anticancer and potential anti-inflammatory properties, offering insights into their structure-activity relationships.
Anticancer Activity: Carboxylic Acid vs. Ester
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A key structural feature influencing this activity appears to be the presence of a free carboxylic acid group.
In Vitro Antiproliferative Activity
A study comparing the antiproliferative effects of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (a derivative of this compound) and its methyl ester derivative against the A549 human lung adenocarcinoma cell line revealed a significant difference in their efficacy. The data indicates that the esterification of the carboxylic acid to its corresponding methyl ester leads to a notable decrease in antiproliferative activity[1].
Table 1: Comparison of Antiproliferative Activity against A549 Cancer Cells [1]
| Compound | Concentration (µM) | Cell Viability (%) |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (acid) | 100 | 35.3 - 37.6 |
| Methyl 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoate (ester) | 100 | 41.9 - 77.7 |
This suggests that the free carboxylic acid moiety is crucial for the observed cytotoxic effects against these cancer cells.
Anti-inflammatory Activity: Insights from Structurally Similar Compounds
Studies on various benzoic acid derivatives have shown that esterification of the carboxylic acid group often leads to a reduction or complete loss of anti-inflammatory activity[2]. For instance, in a study of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, the parent compound exhibited a strong anti-inflammatory effect, while its methyl ester derivative showed no activity[2]. This principle is a recurring theme in the structure-activity relationship of many non-steroidal anti-inflammatory drugs (NSAIDs) where the acidic proton of the carboxylic acid is essential for their mechanism of action.
Based on this established trend, it is highly probable that this compound would exhibit more potent anti-inflammatory activity compared to its ester derivatives.
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (the acid and its esters) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. This data is then used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Signaling Pathways
The anticancer activity of some this compound derivatives has been linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2) pathways[3].
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. In many cancers, including non-small cell lung cancer, this pathway is often hyperactivated due to mutations or overexpression of EGFR[4][5][6][7].
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
SIRT2 Signaling Pathway
SIRT2 is a protein deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Its role in cancer is complex, acting as either a tumor suppressor or an oncogene depending on the cellular context[8][9][10][11][12]. Some anticancer compounds exert their effects by modulating SIRT2 activity.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
- 10. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 12. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(4-acetylphenyl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-acetylphenyl)benzoic acid analogs and related benzoic acid derivatives. By examining their performance against various biological targets, supported by experimental data, this document aims to furnish researchers with critical insights for the rational design of novel therapeutic agents. The following sections detail the anticancer, enzyme inhibitory, and anti-inflammatory activities of these compounds, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key concepts with diagrams.
Comparative Analysis of Biological Activities
The this compound scaffold and its bioisosteres have been investigated for a range of therapeutic applications. Modifications to the core structure, particularly at the acetylphenyl and benzoic acid moieties, have been shown to significantly influence the pharmacological properties of the resulting molecules.
Anticancer Activity
A notable class of analogs, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has demonstrated promising antiproliferative activity against human lung adenocarcinoma cells (A549). SAR studies have revealed that the introduction of an oxime moiety is a key determinant of enhanced cytotoxic effects.[1][2]
Table 1: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells [1][2]
| Compound | R Group Modification | IC50 (µM) |
| 21 | Oxime (-C=NOH) | 5.42 |
| 22 | Oxime (-C=NOH) | 2.47 |
| 25 | Carbohydrazide | 8.05 |
| 26 | Carbohydrazide | 25.4 |
| Cisplatin | (Reference) | 11.71 |
The data clearly indicates that the oxime-containing compounds 21 and 22 exhibit significantly greater potency than the standard chemotherapeutic agent, cisplatin.[1][2] In contrast, the carbohydrazide derivatives showed higher IC50 values, suggesting that the oxime functional group plays a critical role in the observed bioactivity, potentially through its electron-withdrawing properties or hydrogen bonding interactions with target molecules.[2]
Enzyme Inhibition
Analogs of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid have been identified as non-steroidal inhibitors of steroid 5α-reductase isozymes 1 and 2. The most potent inhibitor for the human type 2 isozyme was found to be 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c ).[3]
Table 2: Inhibition of Human Steroid 5α-Reductase Type 2 [3]
| Compound | R Group | IC50 (µM) |
| 4a | Methyl | >10 |
| 4b | Ethyl | >10 |
| 4c | Phenyl | 0.82 |
| 4d | Benzyl | >10 |
In a series of 4- and 5-substituted o-(octanesulfonamido)benzoic acids, hydrophobic substituents were generally found to enhance inhibitory activity against GPAT.[4] The most active compound, 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, demonstrated a significant improvement in potency.[4]
Table 3: Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT) [4]
| Compound | Substitution | IC50 (µM) |
| 1c | Unsubstituted | ~25 |
| 12d | p-n-butylphenyl | ~12.5 |
| 12e | o-biphenyl | ~12.5 |
| 14b | 4-([1,1'-biphenyl]-4-carbonyl) | 8.5 |
A series of benzoic acid derivatives were synthesized and evaluated as Very Late Antigen-4 (VLA-4) antagonists. Introduction of a chlorine or bromine atom at the 3-position of the central benzene ring of the diphenylurea portion led to improved pharmacokinetic properties. Compound 12l exhibited potent activity and favorable bioavailability.[5]
Table 4: VLA-4 Antagonism and Pharmacokinetic Properties of Compound 12l [5]
| Parameter | Value |
| IC50 (nM) | 0.51 |
| Bioavailability (F%) in Mice | 28 |
| Bioavailability (F%) in Rats | 36 |
| Bioavailability (F%) in Dogs | 55 |
Anti-inflammatory Activity
The compound (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid (1 ) has been shown to possess anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac in a carrageenan-induced paw edema model in rats.[6]
Table 5: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model [6]
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| 1 | 25 | 48.9 - 63.1 |
| 1 | 125 | 48.9 - 63.1 |
| Diclofenac | (Reference) | Comparable to Compound 1 |
Experimental Protocols
Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
A general synthetic route involves the reaction of 3-((4-acetylphenyl)amino)propanoic acid with potassium thiocyanate in acetic acid, followed by treatment with hydrochloric acid. The resulting intermediate can then be further modified. For instance, condensation with 4'-fluorobenzaldehyde in an aqueous potassium hydroxide solution yields chalcones.[2]
Caption: Synthetic scheme for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against the A549 human lung adenocarcinoma cell line is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Steroid 5α-Reductase Inhibition Assay
The inhibitory activity of compounds against human steroid 5α-reductase isozymes can be evaluated using cell lysates from DU-145 (type 1) and LNCaP (type 2) human prostate cancer cell lines.
-
Enzyme Preparation: Cell lysates containing the respective 5α-reductase isozymes are prepared.
-
Incubation: The cell lysates are incubated with a radiolabeled substrate (e.g., [1,2,6,7-³H]testosterone), a cofactor (NADPH), and the test compounds at various concentrations.
-
Extraction: After incubation, the steroids are extracted using an organic solvent (e.g., ethyl acetate).
-
Chromatography: The extracted steroids are separated by thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the substrate and the reduced product is quantified using a radio-TLC analyzer.
-
IC50 Calculation: The IC50 values are determined from the inhibition of product formation at different compound concentrations.
Signaling Pathways and Logical Relationships
The structure-activity relationships observed in these studies highlight key molecular features that govern the biological activity of this compound analogs.
Caption: Logical relationship between structural modifications and biological activities.
The diverse biological activities of benzoic acid derivatives underscore their potential as scaffolds for the development of new therapeutic agents.[7] The insights from the SAR studies presented in this guide can aid in the design of more potent and selective molecules targeting a range of diseases. Further investigations into the pharmacokinetic and pharmacodynamic properties of these analogs are warranted to advance them toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Cytotoxicity of Biphenyl Carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various 4'-substituted biphenyl-4-carboxylic acid derivatives, drawing upon available experimental data to inform structure-activity relationships and guide future drug discovery efforts. While a direct comparative study on a series of 4'-acetylbiphenyl-4-carboxylic acid derivatives is not extensively available in the public domain, this guide synthesizes findings from structurally related compounds to provide valuable insights.
Comparative Cytotoxicity Data
The cytotoxic potential of several series of biphenyl-4-carboxylic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic Acid Derivatives [1]
| Compound ID | R (Substitution on the second phenyl ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
MCF-7 and MDA-MB-231 are human breast adenocarcinoma cell lines.
Table 2: Cytotoxicity of 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives [2]
| Compound ID | Derivative Type | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| S4 | Hydrazine-1-carbothioamide | Comparable to Erlotinib | - | - |
| W4 | - | - | 0.4 | - |
HCT-116: human colorectal carcinoma; A549: human lung carcinoma; HeLa: human cervical adenocarcinoma. Erlotinib is a known EGFR inhibitor.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structural features appear to influence the cytotoxic activity of biphenyl-4-carboxylic acid derivatives:
-
Substitution at the 4'-position: The nature of the substituent on the second phenyl ring plays a crucial role in modulating cytotoxicity. For instance, a benzyloxy group at the 4'-position (compound 3j) showed slightly enhanced activity against both MCF-7 and MDA-MB-231 cell lines compared to the unsubstituted analog (compound 3a)[1].
-
Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to other functional groups, such as hydrazine-1-carbothioamide, has been shown to yield compounds with significant cytotoxicity[2].
Experimental Protocols
A standardized method for assessing cytotoxicity is crucial for the reliable comparison of compounds. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways
While the precise mechanisms of action for many 4'-acetylbiphenyl-4-carboxylic acid derivatives are still under investigation, some studies on related compounds suggest the involvement of key signaling pathways in cancer cell death. For instance, some biphenyl derivatives have been shown to induce apoptosis and cause cell cycle arrest[2]. One potential target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival.
The diagram above illustrates a potential mechanism where a biphenyl carboxylic acid derivative inhibits the EGFR signaling pathway. By binding to the EGFR, the compound could block the downstream signaling cascade involving RAS, RAF, MEK, and ERK, ultimately leading to a reduction in gene transcription responsible for cell proliferation and survival.
Conclusion
The available evidence suggests that biphenyl-4-carboxylic acid derivatives are a promising class of compounds with tunable cytotoxic activity. The structure-activity relationships, though not fully elucidated for the 4'-acetylbiphenyl-4-carboxylic acid series specifically, indicate that modifications at the 4'-position and of the carboxylic acid moiety are key strategies for optimizing anticancer potency. Further systematic studies on a focused library of 4'-acetylbiphenyl-4-carboxylic acid derivatives are warranted to build a more comprehensive understanding of their therapeutic potential and mechanism of action.
References
A Comparative Guide to the Thermal Stability of Aromatic Polymers Incorporating Biphenyl Carboxylic Acid Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the thermal stability of aromatic polymers incorporating biphenyl carboxylic acid structures, with a conceptual exploration of how a pendant acetylphenyl group, as in 4-(4-acetylphenyl)benzoic acid, would likely influence these properties. Due to a lack of specific literature on polymers synthesized directly with this compound, this comparison is based on data from structurally similar aromatic polyesters and polyamides containing biphenyl moieties. The principles discussed provide a framework for understanding the thermal behavior of this class of polymers.
The introduction of rigid aromatic structures, such as the biphenyl group, into a polymer backbone is a well-established strategy for enhancing thermal stability. This is attributed to the high bond dissociation energies of the aromatic C-C and C-H bonds and the resonance stabilization afforded by the aromatic rings.[1] The presence of a polar ketone group, as in the acetyl moiety, can further influence thermal properties by increasing intermolecular forces and potentially providing sites for cross-linking at elevated temperatures.[1]
Comparative Thermal Stability Data
The thermal properties of high-performance polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the decomposition temperature (Td), while DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[1]
The following table summarizes thermal data for various aromatic polymers containing biphenyl structures, which can serve as a baseline for predicting the behavior of polymers containing this compound.
| Polymer Type | Monomers | Tg (°C) | Td (5% weight loss) (°C) | Key Observations |
| Wholly Aromatic Copolyester | 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA) | 146 - 186 | > 450 | Increasing the biphenyl content (3HBCA) significantly raises the glass transition temperature. The onset of intense thermal decomposition is above 450°C, indicating high thermal stability.[2] |
| Thermotropic Copolyester | Poly(ethylene terephthalate) (PET) and 4'-hydroxy-biphenyl-4-carboxylic acid (HBCA) | Not specified | > 400 | Copolymers with 60-80 mol% of HBCA showed increased heat resistance and formed nematic melts at 270°C and higher. Thermal decomposition occurs above 400°C.[3] |
| Aromatic Polyamide | 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various diacids | 240 - 300 | > 450 | These polyamides exhibited high glass transition temperatures and 10% weight loss temperatures over 450°C, indicating excellent thermal stability.[4] |
| Aromatic Polyamide | 4,4ʹ-bis(4-carboxy methylene) biphenyl and various diamines | 210 - 261 | 497 - 597 (in air) | The incorporation of a methylene spacer group in the biphenyl diacid was shown to enhance solubility while maintaining high thermal stability.[5] |
Analysis and Projections for Polymers with this compound:
Based on the data for structurally related polymers, it can be projected that a polymer containing this compound would exhibit high thermal stability. The rigid biphenyl unit would contribute to a high glass transition temperature and decomposition temperature. The presence of the acetyl group is expected to increase intermolecular forces of attraction, which could further elevate the glass transition temperature. However, the kinked structure introduced by the off-axis acetylphenyl group might slightly reduce the packing efficiency of the polymer chains compared to a more linear biphenyl monomer, potentially having a nuanced effect on the melting temperature and crystallinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the thermal analysis of polymers are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Procedure (based on ASTM E1131):
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss. The percentage of material remaining at the end of the experiment is the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature. This is used to determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf).
Instrumentation: A differential scanning calorimeter.
Procedure (based on ASTM D3418):
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or glass transition temperature.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline. Melting (Tm) is seen as an endothermic peak, and crystallization is an exothermic peak.
Visualization of Polymer Structure and Thermal Stability Factors
The following diagram illustrates the general structure of an aromatic polymer containing a this compound moiety and highlights the key structural features influencing its thermal stability.
Caption: Polymer structure and its influence on thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Synthesized 4'-acetylbiphenyl-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to confirm the identity of synthesized 4'-acetylbiphenyl-4-carboxylic acid. It offers a side-by-side comparison with the well-characterized, structurally related compound, 4-acetylbiphenyl. Detailed experimental protocols and representative data are presented to assist researchers in verifying their synthesized products.
Characterization Data: A Comparative Overview
The following table summarizes the key analytical data for 4'-acetylbiphenyl-4-carboxylic acid and a comparable alternative, 4-acetylbiphenyl. This allows for a direct comparison of their physicochemical and spectroscopic properties.
| Property | 4'-acetylbiphenyl-4-carboxylic acid | 4-acetylbiphenyl (Alternative) |
| Molecular Formula | C₁₅H₁₂O₃[1] | C₁₄H₁₂O[2][3] |
| Molecular Weight | 240.25 g/mol [1] | 196.24 g/mol [4] |
| Melting Point | Data not available | 116-118 °C[4] |
| ¹H NMR (DMSO-d₆) | See detailed spectrum in source[4] | See detailed spectrum in source |
| ¹³C NMR (DMSO-d₆) | See detailed spectrum in source[4] | See detailed spectrum in source |
| Infrared (IR) | Data not available | See detailed spectrum in source[2] |
| Mass Spectrometry (MS) | Data not available | See detailed spectrum in source[2] |
| Elemental Analysis | Data not available | Data not available |
Experimental Workflow and Methodologies
The successful identification of a synthesized compound relies on a systematic workflow employing various analytical techniques. The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 4'-acetylbiphenyl-4-carboxylic acid.
Caption: Workflow for the synthesis, purification, and characterization of an organic compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide. These protocols are provided as a reference for researchers to replicate the characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Chemical shifts are reported in ppm relative to the residual solvent peak.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
Chemical shifts are reported in ppm relative to the solvent peak.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated in the apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of a pure compound.
Logical Relationship for Compound Identification
The confirmation of a synthesized compound's identity is a process of accumulating and correlating evidence from multiple analytical techniques. The following diagram illustrates the logical flow of this process.
Caption: Logical flow for the confirmation of a chemical structure.
References
cross-referencing NMR data of 4-(4-acetylphenyl)benzoic acid with literature values
For researchers, scientists, and professionals in drug development, accurate structural elucidation of synthesized compounds is paramount. This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for 4-(4-acetylphenyl)benzoic acid against literature values, offering a crucial checkpoint for compound verification.
The unequivocal identification of a molecule relies on the precise agreement of its spectral data with established references. Here, we present a detailed comparison of the ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental protocols for data acquisition.
Comparison of NMR Data
A thorough literature search did not yield a publication with the complete ¹H and ¹³C NMR spectral data for this compound in a single, readily accessible source. The following table is presented as a template for researchers to populate with their experimentally obtained data and compare it with predicted values or data from fragmented sources.
| ¹H NMR | Chemical Shift (δ) ppm (Experimental) | Chemical Shift (δ) ppm (Literature/Predicted) | Multiplicity | Integration | Assignment |
| H-2', H-6' | d | 2H | Protons ortho to acetyl group | ||
| H-3', H-5' | d | 2H | Protons meta to acetyl group | ||
| H-2, H-6 | d | 2H | Protons ortho to carboxylic acid | ||
| H-3, H-5 | d | 2H | Protons meta to carboxylic acid | ||
| -COCH₃ | s | 3H | Acetyl methyl protons | ||
| -COOH | s | 1H | Carboxylic acid proton |
| ¹³C NMR | Chemical Shift (δ) ppm (Experimental) | Chemical Shift (δ) ppm (Literature/Predicted) | Assignment |
| C-1' | Carbonyl carbon of acetyl group | ||
| C-4' | Quaternary carbon attached to acetyl group | ||
| C-2', C-6' | Carbons ortho to acetyl group | ||
| C-3', C-5' | Carbons meta to acetyl group | ||
| C-1 | Quaternary carbon attached to carboxylic acid | ||
| C-4 | Quaternary carbon attached to the other phenyl ring | ||
| C-2, C-6 | Carbons ortho to carboxylic acid | ||
| C-3, H-5 | Carbons meta to carboxylic acid | ||
| -COCH₃ | Acetyl methyl carbon | ||
| -COOH | Carboxylic acid carbon |
Experimental Protocols
General Procedure for NMR Sample Preparation
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
Logical Workflow for NMR Data Cross-Referencing
The process of validating experimental NMR data against literature values is a critical step in chemical synthesis and characterization. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
Comparative Docking Analysis of 4'-Acetylbiphenyl-4-carboxylic Acid Derivatives as Potential COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 4'-acetylbiphenyl-4-carboxylic acid and its derivatives against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The objective is to evaluate their potential as anti-inflammatory agents by comparing their binding affinities with known COX-2 inhibitors. This analysis is supported by detailed experimental protocols for both in silico docking and in vitro validation, alongside visualizations of the experimental workflow and the relevant biological signaling pathway.
Experimental Protocols
Molecular Docking Protocol for 4'-Acetylbiphenyl-4-carboxylic Acid Derivatives against COX-2
This protocol outlines the computational procedure for predicting the binding affinity and interaction of 4'-acetylbiphenyl-4-carboxylic acid derivatives with the COX-2 enzyme.
1. Software and Tools:
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina
-
Receptor Structure: Crystal structure of human COX-2 (PDB ID: 5KIR) from the Protein Data Bank (RCSB PDB).[1]
2. Receptor Preparation:
-
Download and Clean the Protein Structure: Obtain the PDB file for COX-2 (e.g., 5KIR).
-
Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Add Gasteiger charges to the protein atoms.
-
Save the Prepared Receptor: The final prepared receptor should be saved in the PDBQT file format, which is required by AutoDock Vina.
3. Ligand Preparation:
-
Create 3D Structures: Draw the 2D structures of 4'-acetylbiphenyl-4-carboxylic acid and its derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation.
-
Define Rotatable Bonds: Identify and set the rotatable bonds within the ligands to allow for flexibility during docking.
-
Save the Prepared Ligands: Save the final ligand structures in the PDBQT format.
4. Grid Generation and Docking Simulation:
-
Define the Binding Site: Identify the active site of COX-2 based on the position of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530.[2][3]
-
Generate the Grid Box: Define a grid box that encompasses the entire active site to define the search space for the docking simulation.
-
Run AutoDock Vina: Execute the docking simulation with the prepared receptor and ligands. The software will generate multiple binding poses for each ligand, ranked by their binding energy scores.
5. Analysis of Results:
-
Evaluate Binding Energies: The binding energy, expressed in kcal/mol, indicates the binding affinity of the ligand to the receptor. A more negative value suggests a stronger binding affinity.
-
Visualize Interactions: Analyze the best-ranked binding pose for each ligand to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of COX-2.
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol describes an in vitro assay to experimentally validate the inhibitory activity of the compounds against COX-1 and COX-2.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (4'-acetylbiphenyl-4-carboxylic acid derivatives)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
Enzyme Immunoassay (EIA) kit for prostaglandin F2α (PGF2α) quantification
2. Procedure:
-
Compound Preparation: Dissolve the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions and then make serial dilutions.
-
Enzyme Reaction: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor at various concentrations.
-
Initiate the Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Stop the Reaction: After a set incubation period, stop the reaction by adding a suitable acid (e.g., HCl).
-
Quantify Prostaglandin Production: Reduce the resulting prostaglandin H2 (PGH2) to PGF2α and quantify its concentration using an EIA kit.
-
Calculate IC50 Values: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50). The selectivity index (SI) can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).[3]
Data Presentation: Comparative Docking Results
The following table summarizes the molecular docking results of 4'-acetylbiphenyl-4-carboxylic acid and other structurally related biphenyl derivatives against the COX-2 enzyme. The data for the comparative compounds are sourced from published literature to provide a benchmark for evaluating the potential of the target compound.
| Compound | Target | Docking Score / Binding Energy (kcal/mol) | Reference / Note |
| 4'-Acetylbiphenyl-4-carboxylic acid | COX-2 | -8.5 (Hypothetical) | N/A |
| Flurbiprofen analogue (3g) | COX-2 | -8.39 (Glide XP Score) | [4] |
| Canniprene | COX-2 | -10.587 | [5] |
| Oroxylin A | COX-2 | -10.254 | [5] |
| Luteolin | COX-2 | -9.494 | [5] |
| Celecoxib (Reference Drug) | COX-2 | -12.882 | [5] |
| Rofecoxib (Reference Drug) | COX-2 | -9.357 | [5] |
Note: The docking score for 4'-acetylbiphenyl-4-carboxylic acid is a hypothetical value based on the expected binding affinity of similar structures and is included for illustrative comparative purposes. The other values are from published studies and may have been obtained using different docking software and protocols, which should be considered when making direct comparisons.
Mandatory Visualization
Caption: Experimental workflow for comparative docking studies.
Caption: Inhibition of the COX-2 signaling pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(4-acetylphenyl)benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-(4-acetylphenyl)benzoic acid, drawing from safety data sheets of structurally similar compounds to establish a reliable operational plan. Adherence to these guidelines, in conjunction with local regulations, is crucial for maintaining a safe research environment.
Hazard Profile and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards, which are comparable to other benzoic acid derivatives. This compound is typically classified with the following hazards:
-
Skin Irritation : May cause redness and discomfort upon contact with skin.[1]
-
Serious Eye Irritation/Damage : Can cause significant eye irritation or damage.[1][2]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[1][3]
-
Harmful to Aquatic Life : Poses a threat to aquatic ecosystems.
Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes:
-
Eye Protection : Safety glasses or goggles to shield from dust particles.[1][3]
-
Face Protection : A face shield may be necessary for additional protection.[3]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3]
Quantitative Hazard Data
The following table summarizes the hazard classifications for compounds structurally similar to this compound, providing a basis for its handling and disposal protocols.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
Data is based on 4-Acetylbenzoic acid and 4-(4-Fluorophenyl)benzoic acid as representative compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all applicable national and local regulations.
-
Container Management :
-
Keep the chemical in its original, suitable, and closed container for disposal. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection :
-
Final Disposal :
-
Dispose of the contents and container to an approved waste disposal plant.[1][3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
It may be necessary to contain and dispose of this chemical as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4-(4-acetylphenyl)benzoic Acid
For researchers and scientists engaged in drug development and other laboratory research, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 4-(4-acetylphenyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause harm upon contact with the skin, eyes, or if inhaled.[1][2][3] Adherence to strict safety protocols, including the use of appropriate personal protective equipment, is crucial to mitigate these risks.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4] | To protect the eyes from dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[4] Glove manufacturer's specifications should be consulted for chemical compatibility. | To prevent skin contact and absorption of the chemical. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or potential for significant exposure, a chemical-resistant apron or coveralls should be used.[5] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood or if dust generation is likely.[4][5] | To prevent inhalation of irritating dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines the essential procedures for working with this compound.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
